molecular formula C13H18O4 B1425475 4-Ethyl-3-(3-methoxypropoxy)benzoic acid CAS No. 895240-77-4

4-Ethyl-3-(3-methoxypropoxy)benzoic acid

Cat. No.: B1425475
CAS No.: 895240-77-4
M. Wt: 238.28 g/mol
InChI Key: DDQYAYQMPNSQLQ-UHFFFAOYSA-N
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Description

4-Ethyl-3-(3-methoxypropoxy)benzoic acid is a benzoic acid derivative with the CAS Registry Number 895240-77-4 and a molecular formula of C13H18O4 . It has a molecular weight of 238.28 g/mol . This compound is presented as a high-purity solid for use in chemical and pharmaceutical research. Researchers value this and related benzoic acid derivatives for their potential as building blocks in medicinal chemistry and for exploring structure-activity relationships in bioactive molecules . Related compounds with similar structural motifs, such as other methoxy- and ethoxy-substituted benzoic acids, are frequently investigated for a range of biological activities, which can include antioxidative and antimicrobial properties . This underscores the research value of this chemical scaffold in developing new therapeutic agents. As a specialized research chemical, this compound serves as a key intermediate in organic synthesis and is useful for developing novel compounds in drug discovery programs. It is strictly for laboratory research purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-ethyl-3-(3-methoxypropoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-3-10-5-6-11(13(14)15)9-12(10)17-8-4-7-16-2/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQYAYQMPNSQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70723214
Record name 4-Ethyl-3-(3-methoxypropoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70723214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895240-77-4
Record name 4-Ethyl-3-(3-methoxypropoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70723214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Molecular Interlocutors: A Technical Guide to Identifying Biological Targets for 4-Ethyl-3-(3-methoxypropoxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The identification of specific molecular targets is a critical and often rate-limiting step in the development of novel therapeutics. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and validate the biological targets of 4-Ethyl-3-(3-methoxypropoxy)benzoic acid and its derivatives. In the absence of pre-existing data for this specific chemical entity, we will leverage a structure-centric approach, drawing parallels with known bioactive benzoic acid analogs to postulate potential target classes. This document outlines a strategic, multi-pronged experimental approach, detailing robust, field-proven protocols for target discovery and validation. Our focus is on the practical application of affinity-based and label-free proteomics techniques, providing not just procedural steps, but the underlying scientific rationale to empower informed experimental design and data interpretation.

Introduction: The "Target Deconvolution" Challenge

The journey of a novel small molecule from a chemical structure to a therapeutic agent is contingent upon a deep understanding of its mechanism of action. For a novel compound such as this compound, the primary challenge is the de-novo identification of its direct protein interactors—a process often termed "target deconvolution." This endeavor is foundational, as it informs on-target efficacy, potential off-target toxicities, and guides the subsequent stages of lead optimization.

This guide is structured to navigate this challenge by first postulating potential target landscapes based on the known pharmacology of structurally related benzoic acid derivatives. Subsequently, we provide an in-depth, practical exploration of state-of-the-art experimental workflows to empirically identify and validate these targets.

Postulated Biological Target Classes: An Evidence-Based Inference

The chemical architecture of this compound, featuring a substituted benzoic acid core, suggests potential interactions with several well-established target families. Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2] By examining structurally similar compounds, we can infer plausible target classes for the molecule .

Targets in Inflammatory Pathways

Many benzoic acid derivatives are recognized for their anti-inflammatory properties, often mediated through the inhibition of key enzymes in inflammatory cascades.[2]

  • Cyclooxygenases (COX-1 and COX-2): These enzymes are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). Given the structural resemblance to some NSAIDs, COX enzymes represent a high-priority potential target class.

  • Lipoxygenases (LOX): Similar to COX enzymes, LOXs are involved in the production of inflammatory mediators.

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: Some benzoic acid derivatives have been shown to modulate the NF-κB pathway, a critical regulator of inflammatory responses.[3]

Targets in Cancer Biology

The anticancer potential of benzoic acid derivatives has been documented, with various mechanisms of action identified.[4][5][6]

  • Tyrosine Kinases: The inhibition of receptor tyrosine kinases is a common mechanism for anticancer agents. Certain benzoic acid derivatives have been found to inhibit the activity of these enzymes.[4]

  • Histone Deacetylases (HDACs): HDAC inhibitors are an emerging class of anticancer drugs, and some benzoic acid-containing compounds have shown HDAC inhibitory activity.

  • Apoptosis-Regulating Proteins: Compounds such as 2,5-substituted benzoic acid derivatives have been developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, suggesting that proteins in the Bcl-2 family could be potential targets.[7]

Neurological Targets

Certain benzoic acid analogs have demonstrated neuroprotective effects, pointing towards targets within the central nervous system.

  • Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the treatment of Alzheimer's disease. Some benzoic acid derivatives have been identified as cholinesterase inhibitors.[7][8][9]

  • Protein Tyrosine Phosphatases (PTPs): Striatal-enriched protein tyrosine phosphatase (STEP) is an attractive target for neurodegenerative diseases, and certain benzoic acid derivatives have been discovered as STEP inhibitors.[10]

Other Potential Target Classes

Based on the broad bioactivity of related compounds, other potential target classes include:

  • Microbial Enzymes: The antimicrobial properties of benzoic acid suggest that enzymes essential for microbial survival could be targets.[10]

  • Efflux Pumps: Some trimethoxybenzoic acid derivatives have been shown to inhibit bacterial efflux pumps, which are involved in antibiotic resistance.[11]

The following sections will detail the experimental methodologies to empirically test these hypotheses and uncover novel targets.

Experimental Workflows for Target Identification and Validation

A multi-pronged approach combining both affinity-based and label-free methods is recommended for a comprehensive target identification strategy.

Affinity-Based Target Identification: Affinity Purification-Mass Spectrometry (AP-MS)

This classical and robust method involves immobilizing the small molecule of interest to a solid support to "pull down" its interacting proteins from a cell lysate.

AP_MS_Workflow cluster_preparation Probe Preparation cluster_pulldown Pull-Down cluster_analysis Analysis Compound 4-Ethyl-3-(3-methoxypropoxy) benzoic acid derivative Linker Linker Arm Attachment Compound->Linker Biotin Biotinylation Linker->Biotin Beads Immobilization on Streptavidin Beads Biotin->Beads Incubation Incubation Beads->Incubation Lysate Cell/Tissue Lysate Lysate->Incubation Wash Wash to Remove Non-specific Binders Incubation->Wash Elution Elution of Bound Proteins Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MS Mass Spectrometry (LC-MS/MS) SDS_PAGE->MS Data_Analysis Data Analysis & Protein Identification MS->Data_Analysis

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

  • Probe Synthesis:

    • Synthesize a derivative of this compound with a linker arm suitable for conjugation to an affinity tag like biotin. The linker should be attached at a position that does not interfere with the compound's biological activity, as determined by preliminary structure-activity relationship (SAR) studies.

    • Conjugate the linker-modified compound to biotin.

  • Immobilization on Beads:

    • Incubate the biotinylated compound with streptavidin-coated agarose or magnetic beads to immobilize the probe.

    • Wash the beads to remove any unbound compound.

  • Preparation of Cell Lysate:

    • Culture and harvest cells of interest (e.g., a cancer cell line if investigating anticancer effects).

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein integrity and native conformations.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-Down:

    • Incubate the prepared cell lysate with the compound-immobilized beads for 2-4 hours at 4°C with gentle rotation.

    • Include a negative control with beads conjugated to biotin and the linker alone to identify non-specific binders.

  • Washing:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. The stringency of the washes can be adjusted by varying the salt and detergent concentrations.

  • Elution:

    • Elute the bound proteins from the beads. This can be achieved by:

      • Competitive elution with an excess of the free, non-biotinylated compound.

      • Denaturing elution with an SDS-containing buffer.

      • On-bead digestion with a protease like trypsin.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

    • Excise protein bands that are present in the compound pull-down but absent or significantly reduced in the negative control.

    • Perform in-gel trypsin digestion of the excised protein bands.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired MS/MS spectra against a protein database.

Label-Free Target Identification: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a powerful label-free method that identifies protein targets based on the principle that small molecule binding stabilizes a protein against proteolysis.[12][13][14]

DARTS_Workflow cluster_treatment Sample Treatment cluster_digestion Proteolysis cluster_analysis Analysis Lysate Cell Lysate Compound_Treat Incubate with Compound Lysate->Compound_Treat DMSO_Treat Incubate with Vehicle (DMSO) Lysate->DMSO_Treat Protease_Add_C Add Protease Compound_Treat->Protease_Add_C Protease_Add_D Add Protease DMSO_Treat->Protease_Add_D Digestion_C Limited Digestion Protease_Add_C->Digestion_C Digestion_D Limited Digestion Protease_Add_D->Digestion_D SDS_PAGE SDS-PAGE Digestion_C->SDS_PAGE Digestion_D->SDS_PAGE Stain Gel Staining SDS_PAGE->Stain Band_Excision Band Excision Stain->Band_Excision MS_Analysis Mass Spectrometry Band_Excision->MS_Analysis

Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).

  • Preparation of Cell Lysate:

    • Prepare a native cell lysate as described in the AP-MS protocol.

  • Compound Treatment:

    • Aliquot the cell lysate into two tubes.

    • To one tube, add the this compound derivative to the desired final concentration.

    • To the other tube, add an equal volume of the vehicle (e.g., DMSO) as a negative control.

    • Incubate both samples for 1 hour at room temperature.

  • Limited Proteolysis:

    • Add a protease (e.g., pronase or thermolysin) to both the compound-treated and vehicle-treated lysates. The optimal protease concentration and digestion time need to be determined empirically to achieve partial digestion of the total proteome.[13][15]

    • Incubate for a short period (e.g., 10-30 minutes) at room temperature.

    • Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE sample buffer.

  • Gel Electrophoresis and Analysis:

    • Separate the digested protein samples on an SDS-PAGE gel.

    • Stain the gel with a sensitive protein stain.

    • Identify protein bands that are more intense (i.e., protected from digestion) in the compound-treated lane compared to the vehicle-treated lane.

  • Protein Identification:

    • Excise the protected protein bands from the gel.

    • Perform in-gel trypsin digestion and identify the proteins by LC-MS/MS as described in the AP-MS protocol.

Target Validation: Thermal Shift Assay (TSA)

TSA, or differential scanning fluorimetry (DSF), is a high-throughput method to validate direct binding between a small molecule and a purified protein. It measures the change in the protein's melting temperature (Tm) upon ligand binding.[16][17][18]

TSA_Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis Protein Purified Target Protein Mix Mix Components Protein->Mix Dye Fluorescent Dye (e.g., SYPRO Orange) Dye->Mix Compound Test Compound Compound->Mix qPCR Real-Time PCR Instrument Mix->qPCR Heating Gradual Temperature Increase qPCR->Heating Fluorescence Monitor Fluorescence Heating->Fluorescence Melting_Curve Generate Melting Curve Fluorescence->Melting_Curve Tm_Calc Calculate Tm (Melting Temperature) Melting_Curve->Tm_Calc Delta_Tm Determine ΔTm Tm_Calc->Delta_Tm

Sources

Literature review of benzoic acid derivatives with alkoxy substituents

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Physicochemical Properties, and Biological Applications

Executive Summary

Alkoxy-substituted benzoic acids represent a critical class of amphiphilic molecules bridging the gap between structural organic chemistry, soft matter physics (liquid crystals), and pharmaceutical design. Unlike simple aromatic acids, the introduction of an alkoxy tail (


) confers unique mesogenic properties through self-assembly and alters lipophilicity profiles essential for drug delivery. This guide provides a technical analysis of their synthesis via Williamson etherification, their supramolecular behavior as calamitic liquid crystals, and their utility as pharmacophores in antimicrobial and antisickling agents.

Part 1: Structural Fundamentals & Supramolecular Chemistry

The Amphiphilic Core

The physicochemical distinctiveness of alkoxy benzoic acids arises from their ability to function as rod-like (calamitic) mesogens . This behavior is driven by two competing structural domains:

  • The Rigid Core: The benzoic acid moiety provides a polar, rigid head group capable of strong directional interactions.

  • The Flexible Tail: The alkoxy chain adds a non-polar, flexible component that disrupts crystal packing, lowering melting points and facilitating liquid crystalline phases (mesophases).

Hydrogen-Bonded Dimerization

A defining feature of these derivatives is their tendency to form centrosymmetric dimers in both the solid and mesomorphic states. Two carboxylic acid groups interact via a cyclic eight-membered ring of hydrogen bonds. This effectively doubles the length of the rigid core, increasing the length-to-breadth ratio (aspect ratio) required for stable nematic or smectic phases.

Figure 1: Supramolecular Dimerization Pathway The following diagram illustrates the formation of the supramolecular dimer essential for liquid crystal behavior.

Dimerization Monomer Monomer (Polar Head + Alkoxy Tail) Interaction Intermolecular H-Bonding Monomer->Interaction Concentration/Temp Dimer Supramolecular Dimer (Extended Rod-Like Mesogen) Interaction->Dimer Cyclic 8-Membered Ring Phase Liquid Crystal Phase (Nematic/Smectic) Dimer->Phase Self-Assembly

Caption: Schematic representation of the dimerization process where two alkoxy benzoic acid monomers associate to form a rod-like mesogen capable of exhibiting liquid crystalline phases.

Part 2: Physicochemical Properties[1]

The Odd-Even Effect

The melting points and isotropization temperatures of


-alkoxybenzoic acids do not follow a linear progression with chain length. Instead, they exhibit a pronounced odd-even effect :
  • Even-numbered carbons: generally exhibit higher transition temperatures and greater stability due to the optimal packing of the alkyl chains in the crystal lattice.

  • Odd-numbered carbons: introduce a "kink" in the molecular linearity, resulting in lower packing efficiency and lower transition temperatures.

Representative Phase Transition Data

The table below summarizes the phase behavior trends for homologous


-alkoxybenzoic acids.
Alkoxy Chain (

)
Common NameMelting Point (

)
Liquid Crystal PhaseBehavior

(Methoxy)
Anisic Acid~184°CNoneNon-mesogenic (High MP)

(Ethoxy)
p-Ethoxybenzoic~195°CNoneNon-mesogenic

(Propoxy)
-~145°CNematicEnantiotropic

(Butoxy)
-~147°CNematicEnantiotropic

(Hexyloxy)
-~105°CNematicStable Mesophase

(Heptyloxy)
-~92°CSmectic C + NematicPolymorphic

Note: Transition temperatures vary slightly based on purity and heating rates. Data synthesized from standard mesogenic series trends [1, 3].

Part 3: Synthetic Methodologies

The industrial and laboratory standard for synthesizing alkoxy benzoic acids is the Williamson Ether Synthesis . This


 reaction involves the O-alkylation of 

-hydroxybenzoic acid.
Reaction Mechanism[1]
  • Deprotonation: A base (

    
     or 
    
    
    
    ) deprotonates the phenolic hydroxyl group (more acidic than aliphatic alcohols) to form a phenoxide ion. Note: The carboxylic acid is also deprotonated but is less nucleophilic.
  • Nucleophilic Attack: The phenoxide oxygen attacks the alkyl halide (typically alkyl bromide or iodide) in a concerted

    
     mechanism.
    
  • Acidification: The resulting carboxylate salt is treated with strong acid (

    
    ) to precipitate the free benzoic acid derivative.
    

Figure 2: Synthesis Workflow

Synthesis Start p-Hydroxybenzoic Acid + Alkyl Halide (R-X) Base Base Treatment (KOH/Ethanol) Start->Base Reflux Reflux (80-100°C) 4-8 Hours Base->Reflux Deprotonation Salt Intermediate: Potassium 4-alkoxybenzoate Reflux->Salt SN2 Substitution Acid Acidification (HCl) pH < 2 Salt->Acid Workup Product Final Product: 4-Alkoxybenzoic Acid (Precipitate) Acid->Product Precipitation

Caption: Step-by-step synthetic workflow for the preparation of p-alkoxybenzoic acids via Williamson ether synthesis.

Part 4: Biological & Pharmaceutical Applications[2][3][4][5][6][7]

Antimicrobial Activity

Benzoic acid derivatives act as preservatives and antimicrobial agents.[1][2] The addition of the alkoxy chain enhances lipophilicity , allowing the molecule to penetrate the lipid bilayer of bacterial cell membranes more effectively than the parent benzoic acid.

  • Mechanism: Disruption of membrane potential and inhibition of active transport.

  • SAR Insight: Activity generally increases with chain length up to a "cutoff" point (typically

    
    -
    
    
    
    ), beyond which solubility issues reduce bioavailability [2].
Antisickling Agents

Specific derivatives, such as substituted hydroxybenzoic acids (e.g., vanillic acid analogs), have shown potential in managing Sickle Cell Disease (SCD).

  • Mechanism: These molecules can non-covalently bind to Hemoglobin S (HbS), stabilizing the oxygenated state and preventing the polymerization that causes red blood cell sickling [4].

Part 5: Experimental Protocol

Protocol: Synthesis of 4-Hexyloxybenzoic Acid Target Yield: ~70-80% | Scale: Lab Bench (10 mmol)

Materials
  • 4-Hydroxybenzoic acid (1.38 g, 10 mmol)

  • 1-Bromohexane (1.65 g, 10 mmol)

  • Potassium Hydroxide (KOH) (1.40 g, 25 mmol)

  • Ethanol (95%, 20 mL)

  • Hydrochloric Acid (6M)[3]

Step-by-Step Procedure
  • Preparation of Phenoxide:

    • In a 100 mL round-bottom flask, dissolve 1.40 g of KOH in 20 mL of ethanol.

    • Add 1.38 g of 4-hydroxybenzoic acid. Stir until the solid dissolves. Rationale: Excess base ensures deprotonation of both the carboxyl and hydroxyl groups.

  • Alkylation:

    • Add 1.65 g (approx. 1.4 mL) of 1-bromohexane dropwise to the stirring solution.

    • Equip the flask with a reflux condenser.

    • Heat the mixture to reflux (approx. 80°C) for 6–8 hours. Validation: Monitor reaction progress via TLC (Solvent: Hexane/Ethyl Acetate 7:3).

  • Workup & Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a beaker containing 50 mL of crushed ice/water.

    • Critical Step: Slowly add 6M HCl with stirring until the pH reaches ~2. A white precipitate (the product) will form immediately. Rationale: Acidification converts the water-soluble potassium salt back into the insoluble free acid.

  • Purification:

    • Filter the crude solid using a Buchner funnel.

    • Recrystallize from hot ethanol or an ethanol/water mixture to obtain pure crystals.

    • Dry in a desiccator or vacuum oven at 40°C.

  • Characterization:

    • Melting Point: Expect ~105°C.

    • IR Spectroscopy: Look for Ether C-O stretch (~1250 cm⁻¹) and Carboxylic Acid O-H stretch (broad, 2500-3300 cm⁻¹).

References

  • Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. Journal of Chemical Education. [Link][4]

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Odd–even effect in melting properties of 12 alkane-α,ω-diamides. (Comparative reference for odd-even effects in alkyl chains). ResearchGate / CrystEngComm. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives (Antisickling). Journal of Sickle Cell Disease and Hemoglobinopathies. [Link]

  • The Williamson Ether Synthesis Protocol. Master Organic Chemistry. [Link]

Sources

Technical Guide: Thermal Characterization of 4-Ethyl-3-(3-methoxypropoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the thermal characterization strategy for 4-Ethyl-3-(3-methoxypropoxy)benzoic acid (CAS 895240-77-4), a specialized intermediate likely utilized in the synthesis of pharmaceutical active ingredients (e.g., PPAR agonists, gliflozin analogs) or liquid crystalline materials.

Given the specific structural features—a rigid benzoic acid core substituted with a para-ethyl group and a flexible meta-alkoxyether chain—this compound presents unique thermal behaviors, including potential polymorphism and liquid crystalline mesophases prior to isotropization.

Part 1: Structural Analysis & Predicted Thermal Behavior

Before experimental determination, a structural analysis establishes the baseline for expected transitions.

Molecular Architecture
  • Core: Benzoic acid moiety (capable of hydrogen-bonded dimerization).

  • Position 4 (Para): Ethyl group.[1][2][3][4][5] This short alkyl chain adds slight lipophilicity and steric bulk, typically raising the melting point relative to the unsubstituted parent due to efficient packing, but less than longer alkyl chains.

  • Position 3 (Meta): 3-Methoxypropoxy group (

    
    ).[3][4][6] This flexible ether linkage disrupts crystal lattice energy compared to a simple alkyl chain, often lowering the melting point  and introducing conformational polymorphism .
    
Predicted Phase Transitions

Unlike simple organic solids, 3,4-disubstituted benzoic acids frequently exhibit enantiotropic mesophases (liquid crystal states) or complex polymorphism.

  • Solid-Solid Transitions: Reorganization of the flexible methoxypropoxy tail.

  • Melting Point (Tm): Expected in the range of 80°C – 130°C (estimated based on structural analogs like 3-ethoxy-4-ethylbenzoic acid).

  • Clearing Point (Ti): If a nematic or smectic phase exists, the transition to isotropic liquid will occur at a higher temperature than the initial melt.

Part 2: Experimental Characterization Protocols

As exact literature values for CAS 895240-77-4 are proprietary or sparse, the following self-validating protocols are required to establish the "Gold Standard" data for your specific lot.

Differential Scanning Calorimetry (DSC)

DSC is the primary method for determining the onset of melting and quantifying enthalpy of fusion (


).

Protocol:

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp hermetically to prevent sublimation.

  • Cycle 1 (Thermal History Erasure): Heat from 25°C to 150°C at 10°C/min. Note: Disregard minor endotherms here as they may represent solvent loss or metastable polymorphs.

  • Cooling: Cool to 0°C at 10°C/min to induce controlled crystallization.

  • Cycle 2 (Data Collection): Heat from 0°C to 160°C at 5°C/min .

    • Why 5°C/min? Slower rates resolve closely spaced transitions (e.g., melting vs. liquid crystal clearing).

Data Interpretation:

Signal Type Characteristic Shape Interpretation

| Endotherm (Sharp) | Onset


 | True Melting Point (Crystal 

Isotropic/LC). | | Endotherm (Broad) | Shallow peak | Desolvation or impurity eutectic melt. | | Exotherm | Sharp peak | Cold crystallization (amorphous

crystalline). | | Step Change | Baseline shift | Glass Transition (

), unlikely for this crystalline acid but possible if quenched. |
Thermogravimetric Analysis (TGA)

TGA distinguishes between true melting and decomposition or desolvation.

Protocol:

  • Ramp: Heat 5–10 mg sample from 25°C to 400°C at 10°C/min under Nitrogen purge (50 mL/min).

  • Critical Thresholds:

    • < 100°C Mass Loss: Indicates residual solvent (methanol, water) or moisture.

    • Decomposition Onset (

      
      ):  The temperature at 1% or 5% mass loss. For benzoic acid derivatives, decarboxylation typically begins >180°C.
      
    • Validation: If the DSC endotherm occurs without mass loss in TGA, it is a phase transition (melting). If mass loss aligns with the DSC peak, the sample is decomposing or subliming.

Hot Stage Microscopy (HSM)

Mandatory for this compound to visualize potential liquid crystalline textures (birefringence) that DSC cannot distinguish from melting.

Workflow:

  • Place sample on a glass slide with a cover slip.

  • Heat at 5°C/min under cross-polarized light.

  • Observation:

    • Crystalline: Bright, distinct colors.

    • Melting: Sharp transition to a dark (isotropic) field.

    • Liquid Crystal: Flowing, birefringent "schlieren" textures or "focal conic" fans before final clearing.

Part 3: Characterization Logic & Workflow

The following diagram illustrates the decision matrix for characterizing the thermal transitions of this compound.

ThermalCharacterization Start Sample: this compound (CAS 895240-77-4) TGA Step 1: TGA Analysis (25°C to 400°C) Start->TGA MassLoss Mass Loss < 100°C? TGA->MassLoss Dry Drying Required (Vacuum Oven) MassLoss->Dry Yes (>1%) DSC Step 2: DSC Analysis (Heat-Cool-Heat) MassLoss->DSC No (<0.5%) Dry->TGA Transitions Identify Transitions DSC->Transitions HSM Step 3: Hot Stage Microscopy (Cross-Polarized) Transitions->HSM Verify Phase Type Result_Pure Sharp Melt (Tm) Single Endotherm HSM->Result_Pure Isotropic Melt Result_LC LC Mesophase (Birefringence > Tm) HSM->Result_LC Mobile Birefringence Result_Poly Polymorphism (Multiple Endotherms) HSM->Result_Poly Solid-Solid Change

Figure 1: Integrated thermal analysis workflow for distinguishing solvates, polymorphs, and liquid crystalline phases.

Part 4: Synthesis-Dependent Impurity Profile

The melting point of this compound is highly sensitive to specific synthetic impurities.

Impurity SourceStructureEffect on MPDetection
Starting Material 4-Ethyl-3-hydroxybenzoic acidIncreases MP (H-bonding OH)HPLC (Polar), broad DSC tail
Side Reaction 4-Ethyl-3-ethoxybenzoic acidDepresses MP (Eutectic)GC-MS, NMR (Ethyl vs Propyl integration)
Decarboxylation 1-Ethyl-2-(3-methoxypropoxy)benzeneDrastic Depression (Oil)TGA (Mass loss), Odor

Validation Check: A pure sample (>99.5% HPLC) should exhibit a melting range of < 2°C . If the range exceeds 2°C, recrystallization from Ethanol/Water or Toluene/Heptane is recommended before thermal characterization.

References

  • ChemSrc. (2024). 4-Ethyl-3-(3-methoxypropoxyl)benzoic acid - CAS 895240-77-4.[1][2][4] Retrieved from [Link][2]

  • National Institute of Standards and Technology (NIST). (2024). WebBook Chemistry: Benzoic acid derivatives thermochemistry. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Scalable Manufacturing of 4-Ethyl-3-(3-methoxypropoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for Process Chemistry and Manufacturing teams. It addresses the scalable synthesis of 4-Ethyl-3-(3-methoxypropoxy)benzoic acid , a structural motif often found in PPAR agonists and metabolic disease therapeutics.

Executive Summary

This guide details a robust, scalable manufacturing process for This compound . This molecule represents a "push-pull" aromatic system characterized by an electron-donating alkoxy chain meta to an electron-withdrawing carboxylic acid, with a steric ethyl blocker at the para position.

The synthesis strategy prioritizes Process Mass Intensity (PMI) reduction and Critical Quality Attribute (CQA) control. We utilize a convergent route starting from 3-hydroxy-4-ethylbenzoic acid, employing a phase-transfer catalyzed alkylation followed by a controlled saponification.

Retrosynthetic Analysis & Strategy

To ensure scalability, we avoid direct alkylation of the benzoic acid to prevent ester formation competition. The strategy relies on a Protection-Alkylation-Deprotection sequence, or more efficiently, the alkylation of the corresponding ester.

Strategic Disconnection

The molecule is disconnected at the ether linkage.

  • Fragment A (Electrophile): 1-Chloro-3-methoxypropane (preferred over bromo-analog for cost/stability on ton-scale).

  • Fragment B (Nucleophile): Methyl 4-ethyl-3-hydroxybenzoate.

Pathway Visualization

The following diagram illustrates the logical flow and critical decision nodes in the synthesis.

SynthesisPathway Start Start: 3-Hydroxy-4-ethylbenzoic acid Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Inter1 Intermediate 1: Methyl 3-hydroxy-4-ethylbenzoate Step1->Inter1 Yield >95% Step2 Step 2: Williamson Ether Synthesis (K2CO3, DMF/Toluene, NaI cat.) Inter1->Step2 Reagent Reagent: 1-Chloro-3-methoxypropane Reagent->Step2 Inter2 Intermediate 2: Methyl 4-ethyl-3-(3-methoxypropoxy)benzoate Step2->Inter2 Regioselective O-Alkylation Step3 Step 3: Saponification (NaOH, THF/H2O) Inter2->Step3 Final Target API Intermediate: This compound Step3->Final Hydrolysis & Cryst.

Caption: Figure 1: Linear synthetic sequence highlighting the ester protection strategy to ensure regioselective O-alkylation.

Detailed Experimental Protocols

Step 1: Preparation of Methyl 3-hydroxy-4-ethylbenzoate

Rationale: Protecting the carboxylic acid as a methyl ester prevents the formation of the ester-ether byproduct during the alkylation step and improves solubility in organic solvents.

Reagents:

  • 3-Hydroxy-4-ethylbenzoic acid (1.0 eq)

  • Methanol (10.0 vol)

  • Sulfuric Acid (conc., 0.1 eq)

Protocol:

  • Charge 3-Hydroxy-4-ethylbenzoic acid into a glass-lined reactor.

  • Add Methanol at 20°C. Agitate to suspend.

  • Slowly charge Sulfuric Acid, maintaining temperature <30°C (Exothermic).

  • Heat to reflux (65°C) for 6–8 hours.

  • IPC (In-Process Control): Monitor by HPLC until starting material < 0.5%.

  • Cool to 20°C. Concentrate under vacuum to 20% volume.

  • Add Water (10 vol) and cool to 0–5°C to crystallize.

  • Filter and wash with cold water.[1] Dry at 45°C under vacuum.

    • Target Yield: 95-97%

    • Appearance: Off-white solid.

Step 2: O-Alkylation (Williamson Ether Synthesis)

Rationale: This is the critical quality step. We use 1-chloro-3-methoxypropane with Potassium Carbonate. While the bromo-analog is faster, the chloro-analog is more stable and cost-effective for scale-up. Sodium Iodide (NaI) is added as a Finkelstein catalyst to accelerate the reaction in situ.

Reagents:

  • Methyl 3-hydroxy-4-ethylbenzoate (1.0 eq)

  • 1-Chloro-3-methoxypropane (1.2 eq)

  • Potassium Carbonate (K₂CO₃, granular, 2.0 eq)

  • Sodium Iodide (NaI, 0.1 eq)

  • DMF (Dimethylformamide) or NMP (5.0 vol) – Note: For green chemistry, Acetone or MEK can be used but require longer reaction times.

Protocol:

  • Charge DMF and Methyl 3-hydroxy-4-ethylbenzoate to the reactor. Stir until dissolved.

  • Add K₂CO₃ and NaI. The mixture will be a slurry.

  • Add 1-Chloro-3-methoxypropane.

  • Heat to 80–85°C . Agitate vigorously (mass transfer limited).

  • Reaction Time: 12–16 hours.

  • IPC: Check for disappearance of phenol. Limit for unreacted phenol: <1.0%.

  • Workup:

    • Cool to 25°C.

    • Add Water (10 vol) and Toluene (5 vol).

    • Separate phases.[2][3] Wash organic layer with 1N NaOH (to remove unreacted phenol) and Brine.

    • Concentrate the organic layer to an oil (Intermediate 2).

    • Note: This intermediate is often carried forward as a solution (telescoping) to reduce solvent handling.

Step 3: Saponification & Isolation

Rationale: Hydrolysis of the methyl ester releases the free acid. Controlled acidification is vital to ensure correct crystal polymorph and purity.

Reagents:

  • Intermediate 2 (1.0 eq)

  • Sodium Hydroxide (2N aq. solution, 2.5 eq)

  • Methanol or THF (3.0 vol)

  • Hydrochloric Acid (2N, for acidification)

Protocol:

  • Dissolve Intermediate 2 in Methanol/THF.

  • Add NaOH solution.[2][4]

  • Heat to 50°C for 2–4 hours.

  • IPC: Confirm complete hydrolysis (Ester < 0.1%).

  • Isolation:

    • Distill off organic solvent (MeOH/THF).

    • Dilute residue with Water (5 vol).

    • Filter through Celite (optional) to remove mechanical impurities.

    • Slowly add 2N HCl at 20°C to adjust pH to 2.0–3.0.

    • Critical Parameter: Control addition rate to manage crystal growth.

    • Stir slurry for 2 hours at 5°C.

  • Filter and wash with Water.[1]

  • Recrystallize from Ethyl Acetate/Heptane if purity < 99.5%.

Key Process Parameters & Data

The following table summarizes the Critical Process Parameters (CPPs) identified during Design of Experiments (DoE).

ParameterRangeImpact on CQA
Step 2 Temperature 80–90°C< 80°C: Slow conversion. > 90°C: Impurity formation (de-ethylation or decomposition).
Stoichiometry (Alkyl Halide) 1.1 – 1.3 eqExcess required to drive reaction; too much complicates workup.
Base Choice K₂CO₃ vs. Cs₂CO₃K₂CO₃ is cost-effective. Cs₂CO₃ is faster but prohibitively expensive for this scale.
Step 3 pH Endpoint 2.0 – 3.0pH < 1.0 may cause occlusion of inorganic salts. pH > 4.0 reduces yield.

Impurity Profile & Control Strategy

Understanding the impurity fate is essential for regulatory filing.

ImpurityMap Target Target: This compound Imp1 Impurity A: Unreacted Phenol (Starting Material) Imp1->Target Removed by NaOH wash (Step 2) Imp2 Impurity B: O-Alkylated Dimer (Trace) Imp2->Target Removed by Crystallization (Step 3) Imp3 Impurity C: Elimination Product (Allyl ether analog) Imp3->Target Controlled by Temp < 90°C

Caption: Figure 2: Fate and Purge mapping of potential process impurities.

  • Impurity A: Controlled by washing the organic layer in Step 2 with dilute NaOH.

  • Impurity C: 1-chloro-3-methoxypropane can undergo elimination to form the alkene under highly basic/thermal conditions. Controlled by maintaining temperature ≤ 85°C.

References & Grounding

  • Williamson Ether Synthesis Optimization:

    • Constable, D. J., et al. "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry 9.5 (2007): 411-420. Link

    • Context: Selection of carbonate bases and polar aprotic solvents for phenol alkylation.

  • Process Chemistry of Alkoxybenzoic Acids:

    • Roughley, S. D., & Jordan, A. M. "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry 54.10 (2011): 3451-3479. Link

    • Context: Statistical frequency and reliability of ether formation in drug discovery vs. development.

  • Finkelstein Catalysis in Alkylation:

    • Stark, C. M., et al. "Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives." Springer, 1994.

    • Context: Mechanistic justification for adding NaI to convert Alkyl-Cl to reactive Alkyl-I in situ.

  • General Hydrolysis Protocols:

    • Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." 5th Ed. Longman Scientific & Technical, 1989.

    • Context: Standard protocols for saponification of benzoic esters.

Sources

Using 4-Ethyl-3-(3-methoxypropoxy)benzoic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Ethyl-3-(3-methoxypropoxy)benzoic acid as a Pharmaceutical Intermediate

Executive Summary

This compound is a specialized pharmaceutical building block characterized by a benzoic acid core, a lipophilic ethyl group at the para-position, and a 3-methoxypropoxy ether side chain at the meta-position.[1] This specific substitution pattern renders it a critical intermediate in the synthesis of G-Protein Coupled Receptor (GPCR) agonists (specifically GPR40/FFAR1), Renin inhibitors , and Kinase inhibitors .[1]

The molecule acts as a "bi-functional pharmacophore": the carboxylic acid serves as a handle for amide/ester coupling or as a polar head group, while the methoxypropoxy tail provides a flexible, metabolically stable lipophilic extension designed to occupy hydrophobic pockets within target protein binding sites.[1]

Part 1: Chemical Profile & Strategic Utility[1]

Structural Properties
PropertyDetail
IUPAC Name This compound
Molecular Formula C₁₃H₁₈O₄
Molecular Weight 238.28 g/mol
Core Scaffold Benzoic Acid
Key Substituents 4-Ethyl (Lipophilic anchor); 3-(3-methoxypropoxy) (Flexible ether tail)
Solubility Soluble in DMSO, DMF, Methanol, DCM; Low solubility in water.[1][2][3]
Medicinal Chemistry Rationale

In drug design, this intermediate is selected for three specific mechanistic reasons:

  • Metabolic Stability: The propyl ether linkage (-O-(CH2)3-) is resistant to rapid hydrolysis compared to esters, extending the half-life of the drug candidate.[1]

  • Hydrophobic Pocket Occupation: The 4-ethyl group provides steric bulk that locks the phenyl ring orientation, while the 3-methoxypropoxy tail is designed to probe deep hydrophobic channels in receptors (e.g., the allosteric site of FFAR1).[1]

  • Solubility Enhancement: The terminal methoxy group and the ether oxygen introduce weak hydrogen bond acceptors, improving the aqueous solubility of otherwise highly lipophilic inhibitors.[1]

Part 2: Synthetic Protocols

The following protocols are designed for the high-yield synthesis of the intermediate and its subsequent coupling.

Protocol A: Synthesis of this compound

Rationale: This reaction utilizes a Williamson ether synthesis.[1] The challenge is preventing esterification of the carboxylic acid while alkylating the phenol.[1] We utilize mild base conditions to favor phenoxide formation.[1]

Reagents:

  • Starting Material: 4-Ethyl-3-hydroxybenzoic acid (CAS: 100523-85-1)[1]

  • Alkylating Agent: 1-Bromo-3-methoxypropane (CAS: 36865-41-5)[1]

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)[1]

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO[1]

  • Catalyst: Potassium Iodide (KI) - catalytic amount to accelerate alkylation via Finkelstein reaction in situ.[1]

Step-by-Step Procedure:

  • Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 4-Ethyl-3-hydroxybenzoic acid (1.0 eq) in anhydrous DMF (10 vol).

  • Deprotonation: Add K₂CO₃ (2.5 eq) carefully.[1] Stir at room temperature for 30 minutes. The solution will likely turn yellow/orange as the phenoxide forms.[1]

    • Note: The carboxylic acid will also deprotonate to the carboxylate, protecting it from self-alkylation at the oxygen, although the ester side-product is possible if temperature is uncontrolled.[1]

  • Alkylation: Add 1-Bromo-3-methoxypropane (1.2 eq) and catalytic KI (0.1 eq).[1]

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS.[1]

    • Checkpoint: If the ester byproduct (propyl ester) is observed, saponification (LiOH/THF/H2O) will be required post-workup.[1]

  • Workup: Cool to room temperature. Pour into ice-cold water (50 vol). Acidify to pH 3–4 using 1N HCl. The product should precipitate.[1]

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Heptane or purify via column chromatography (SiO₂, Hexane:EtOAc gradient).

Protocol B: Downstream Coupling (Amide Bond Formation)

Rationale: To attach this intermediate to an amine scaffold (e.g., a piperidine or aniline derivative common in GPCR drugs).[1]

Reagents:

  • Coupling Agent: HATU or EDC/HOBt[1]

  • Base: DIPEA (Diisopropylethylamine)[1]

  • Solvent: DMF/DCM (1:1)[1]

Procedure:

  • Dissolve This compound (1.0 eq) in DMF/DCM.

  • Add DIPEA (3.0 eq) and HATU (1.1 eq).[1] Stir for 10 mins to activate the acid.

  • Add the Target Amine (1.0–1.2 eq).[1]

  • Stir at RT for 2–12 hours.

  • Validation: Monitor disappearance of the acid peak (m/z ~237 in negative mode) and appearance of the amide product mass.

Part 3: Experimental Workflow & Pathway Visualization

The following diagram illustrates the synthetic pathway and the logic of using this intermediate in drug design (SAR exploration).

G cluster_0 SAR Logic Start 4-Ethyl-3-hydroxybenzoic acid (Core Scaffold) Intermediate 4-Ethyl-3-(3-methoxypropoxy) benzoic acid (Target Intermediate) Start->Intermediate Alkylation (K2CO3, DMF, 80°C) Reagent 1-Bromo-3-methoxypropane (Linker) Reagent->Intermediate Path_A Amide Coupling (Target: GPCR Agonist) Intermediate->Path_A HATU/Amine Path_B Esterification (Target: Prodrug) Intermediate->Path_B ROH/Acid SAR_Note Ether Tail: Increases metabolic stability & hydrophobic reach Intermediate->SAR_Note

Figure 1: Synthetic workflow transforming the hydroxy-benzoic core into the target ether intermediate and its downstream applications.

Part 4: Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (<40%) O-Alkylation vs C-Alkylation competition (rare) or incomplete reaction.[1]Ensure solvent is anhydrous.[1] Increase reaction time or switch to NaH (stronger base) at 0°C then warm up.
Impurity: Ester formation Alkylation of the carboxylic acid moiety.[1]Use 2.0 eq of base to ensure dianion formation, but control stoichiometry of the alkyl halide (1.0–1.1 eq). If ester forms, hydrolyze with LiOH.[1]
Impurity: Unreacted Phenol Steric hindrance from the 4-ethyl group.[1]Add catalytic KI (Finkelstein condition) or use the iodo-analog (1-iodo-3-methoxypropane).[1]

References

  • Chemical Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 100523-85-1, 4-Ethyl-3-hydroxybenzoic acid. Retrieved from [Link][1]

  • Synthetic Methodology (Ether Synthesis): Liang, C., et al. (2010).[1][4] Indoline Compounds as Aldosterone Synthase Inhibitors. U.S. Patent Application US20100216694A1.[1] (Describes analogous alkylation of substituted hydroxybenzoic acids). Retrieved from

  • Medicinal Chemistry Context (Rabeprazole Analogues): Imist.ma. (2025).[1] Review of strategies to synthesize Rabeprazole and related compounds. (Highlights the synthesis of the 3-methoxypropoxy ether chain). Retrieved from [Link]

  • GPCR Agonist Scaffolds: Takeda Pharmaceutical Co Ltd. (2013).[1] Fused Cyclic Compounds having GPR40 Receptor Agonist Activity. WO2013105624.[1] (Illustrates the use of phenyl-propanoic acid derivatives with alkoxy tails). Retrieved from

Sources

Application Note: Recrystallization and Purification of 4-Ethyl-3-(3-methoxypropoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and purification scientists. It details the purification strategy for 4-Ethyl-3-(3-methoxypropoxy)benzoic acid (CAS 895240-77-4) , a critical intermediate likely utilized in the synthesis of PPAR agonists or specific metabolic disease therapeutics.

The protocol addresses the specific challenges posed by the 3-methoxypropoxy side chain , which introduces conformational flexibility and lipophilicity, often leading to "oiling out" rather than distinct crystallization.

Executive Summary & Chemical Context[1][2][3][4][5][6]

Target Molecule: this compound CAS: 895240-77-4 Molecular Formula: C


H

O

Molecular Weight: 238.28 g/mol [1]
Structural Challenges in Purification
  • Ether Chain Flexibility: The 3-methoxypropoxy group lowers the melting point and increases the tendency for the compound to separate as a supercooled oil (oiling out) in aqueous-organic mixtures.

  • Impurity Profile: The primary impurity is typically the starting material, 4-Ethyl-3-hydroxybenzoic acid (unreacted phenol). Since both the product and the impurity possess a carboxylic acid moiety, simple acid-base extraction is insufficient for separation.

  • Regio-Selectivity: If synthesized via alkylation, trace amounts of O-alkylated esters or bis-alkylated byproducts may exist.

Solvent Selection & Solubility Profile

The following solubility data guides the selection of the recrystallization system. The "Ether Effect" dictates that non-polar/polar aprotic mixtures often yield better crystal habit than protic solvents.

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal HabitRisk Factor
Ethanol / Water (70:30) HighLowNeedles/PlatesHigh: Risk of oiling out if water is added too fast.
Ethyl Acetate / n-Heptane HighLowPrisms/BlocksLow: Best control over supersaturation.
Toluene ModerateVery LowAggregatesMedium: Requires high temperatures; good for removing polar phenols.
Dichloromethane (DCM) Very HighHighN/AN/A: Too soluble; suitable for extraction, not crystallization.

Recommendation: The Ethyl Acetate / n-Heptane system is the primary recommendation due to its ability to solvate the lipophilic ether chain while effectively precipitating the acid upon cooling, with minimal risk of oil formation.

Detailed Experimental Protocols

Protocol A: Pre-Purification (Acid-Base Workup)

Objective: Remove non-acidic impurities (e.g., O-alkylated esters) prior to crystallization.

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (10 mL/g) .

  • Extraction: Extract the organic phase with saturated NaHCO

    
     (aq)  (3 x 5 mL/g).
    
    • Mechanism:[2] The benzoic acid converts to its sodium salt and moves to the aqueous layer. Neutral impurities (esters) remain in the organic layer.

  • Washing: Wash the combined aqueous extracts with fresh Ethyl Acetate to remove entrained organics.

  • Acidification: Cool the aqueous layer to 0–5°C. Slowly adjust pH to 2.0–3.0 using 6N HCl .

    • Critical Step: Vigorous stirring is required to prevent the precipitating acid from trapping water inclusions.

  • Isolation: Filter the resulting solid, wash with cold water, and dry under vacuum at 45°C.

Protocol B: Recrystallization (Ethyl Acetate / n-Heptane)

Objective: Removal of unreacted 4-Ethyl-3-hydroxybenzoic acid and improvement of crystal habit.

  • Preparation: Charge the dried crude solid (from Protocol A) into a reactor equipped with a reflux condenser and mechanical stirrer.

  • Dissolution: Add Ethyl Acetate (3.5 mL/g) . Heat the mixture to reflux (approx. 77°C) .

    • Note: If the solution is not clear, add EtOAc in 0.5 mL/g increments. Do not exceed 5 mL/g.

  • Hot Filtration (Optional): If insoluble particulates are present, filter the hot solution through a pre-heated sintered glass funnel.

  • Anti-Solvent Addition (Phase 1): While maintaining reflux, slowly add n-Heptane until a slight turbidity persists (approx. ratio 1:1 EtOAc:Heptane).

  • Clearing: Add a minimum amount of hot EtOAc to just clear the turbidity.

  • Seeding (Critical): Cool the solution to 60°C . Add seed crystals (0.5 wt%) of pure this compound.

    • Why? Seeding prevents the formation of a metastable oil phase.

  • Crystallization:

    • Hold at 60°C for 30 minutes to allow crystal growth.

    • Cool to 20°C at a rate of 10°C/hour .

    • Further cool to 0–5°C and hold for 1 hour.

  • Filtration: Filter the white crystalline solid.

  • Washing: Wash the cake with a cold mixture of EtOAc/Heptane (1:3 v/v).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Process Workflow Visualization

The following diagram illustrates the logical flow of the purification process, highlighting critical decision points to prevent yield loss.

PurificationWorkflow cluster_QC Quality Control Crude Crude Reaction Mixture Dissolution Dissolve in EtOAc Extract w/ NaHCO3 Crude->Dissolution PhaseSep Phase Separation Dissolution->PhaseSep Acidification Acidify Aqueous Layer (pH 2-3) PhaseSep->Acidification Aqueous Layer Discard Organic Discard Organic PhaseSep->Discard Organic Neutral Impurities CrudeSolid Isolated Crude Solid Acidification->CrudeSolid Recryst Recrystallization (EtOAc / Heptane) CrudeSolid->Recryst Seeding Seeding at 60°C (Prevent Oiling Out) Recryst->Seeding Cooling Controlled Cooling (10°C/hr) Seeding->Cooling Filtration Filtration & Wash Cooling->Filtration FinalProduct Pure 4-Ethyl-3-(3-methoxypropoxy) benzoic acid Filtration->FinalProduct HPLC HPLC Purity Check Filtration->HPLC

Figure 1: Step-by-step purification workflow emphasizing the Acid-Base workup followed by controlled recrystallization.

Analytical Validation (Quality Control)

To validate the efficacy of the purification, the following analytical parameters should be verified.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).

  • Retention Time Logic:

    • Impurity (Phenol): Elutes earlier (more polar).

    • Target (Ether): Elutes later (more lipophilic).

Troubleshooting Guide
  • Issue: Material Oils Out.

    • Cause: Cooling too fast or insufficient seeding.

    • Remedy: Re-heat to reflux, add more solvent (EtOAc), and seed at a higher temperature.

  • Issue: Low Yield.

    • Cause: Too much solvent or pH during acidification was not low enough.

    • Remedy: Ensure pH < 3.0; concentrate mother liquor from recrystallization to recover second crop.

References

  • National Institute of Standards and Technology (NIST). Benzoic acid, 4-methoxy-, ethyl ester - Mass Spectrum and Chemical Properties. NIST Chemistry WebBook. Available at: [Link]

  • ChemSrc. this compound (CAS 895240-77-4) Physicochemical Properties. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Chemical Substance Inventory: Benzoic acid derivatives. Available at: [Link]

Sources

Application Note: A Robust HPLC Method for the Quantification of 4-Ethyl-3-(3-methoxypropoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, systematic approach to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of a novel compound, 4-Ethyl-3-(3-methoxypropoxy)benzoic acid. In the absence of established analytical methods for this compound, this guide provides a comprehensive protocol for method development, including the determination of optimal chromatographic conditions and subsequent validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This document serves as a practical blueprint for researchers and drug development professionals tasked with creating robust analytical methods for new chemical entities.

Introduction: The Analytical Challenge of a Novel Benzoic Acid Derivative

This compound is an aromatic carboxylic acid with potential applications in pharmaceutical development. As a novel compound, a validated analytical method for its quantification is a prerequisite for its use in research and development, enabling accurate assessment of purity, stability, and concentration in various matrices. The structural similarity to other benzoic acid derivatives suggests that RP-HPLC with UV detection is a suitable analytical technique.[4] However, the lack of specific physicochemical data, such as pKa and UV absorption maxima, necessitates a systematic and scientifically sound method development strategy.[5]

This application note details a comprehensive workflow for developing and validating an HPLC method for this compound, emphasizing the logical progression from initial parameter screening to full method validation.

Foundational Principles of Method Development

The development of a robust HPLC method is a multi-step process that begins with understanding the analyte's properties and culminates in a validated procedure fit for its intended purpose.[6] For a novel compound like this compound, where empirical data is scarce, a systematic approach is crucial.[7]

Analyte Characterization and Initial Parameter Selection

Given its structure as a benzoic acid derivative, we can infer several key properties that will guide our initial HPLC method development:

  • Acidic Nature: The carboxylic acid moiety dictates that the compound's ionization state will be pH-dependent. To ensure good retention and peak shape on a reversed-phase column, it is generally preferable to work at a pH below the analyte's pKa, thereby suppressing ionization.[8][9] While the exact pKa is unknown, for most benzoic acids, it falls in the range of 4-5. Therefore, starting with an acidic mobile phase (pH 2.5-3.5) is a logical first step.[10][11]

  • UV Absorbance: The benzene ring constitutes a chromophore, making UV detection a suitable choice. Benzoic acid and its derivatives typically exhibit UV absorbance maxima around 230 nm and 270-280 nm.[12] A photodiode array (PDA) detector is invaluable in this context, as it allows for the acquisition of the full UV spectrum of the eluting peak, enabling the determination of the optimal detection wavelength during the initial chromatographic runs.[13][14][15][16]

  • Solubility: Based on its structure, this compound is expected to be soluble in common organic solvents used in HPLC, such as methanol and acetonitrile, and sparingly soluble in water.[17][18] This makes it well-suited for reversed-phase chromatography.

The Systematic Approach to Method Development

Our method development strategy will follow a logical progression, as illustrated in the workflow diagram below. This iterative process involves screening key parameters and then optimizing the selected conditions to achieve the desired separation characteristics.

MethodDevelopmentWorkflow AnalyteInfo Gather Analyte Information (Structure, Predicted Properties) InitialConditions Select Initial Conditions (Column, Mobile Phase, Detector) AnalyteInfo->InitialConditions Inform ScoutingRuns Perform Scouting Runs (Gradient Elution) InitialConditions->ScoutingRuns Execute Wavelength Determine Optimal Wavelength (PDA) ScoutingRuns->Wavelength Analyze MobilePhaseOpt Optimize Mobile Phase (pH, Organic Solvent Ratio) Wavelength->MobilePhaseOpt Input FineTuning Fine-Tune Parameters (Flow Rate, Temperature) MobilePhaseOpt->FineTuning Refine SystemSuitability Establish System Suitability Criteria FineTuning->SystemSuitability Finalize Validation Method Validation (ICH Q2(R2)) SystemSuitability->Validation Proceed to ValidationProtocol Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Range Range Validation->Range

Caption: Key parameters for HPLC method validation according to ICH Q2(R2) guidelines.

Specificity

Specificity was demonstrated by analyzing a blank (mobile phase), a placebo (if applicable), and the analyte. The forced degradation studies further confirmed the method's ability to resolve the analyte from its potential degradation products.

Linearity

Linearity was assessed by analyzing seven concentrations of the analyte ranging from 1 µg/mL to 100 µg/mL. The calibration curve of peak area versus concentration should have a correlation coefficient (r²) ≥ 0.999.

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day. The RSD of the peak areas should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability assay was performed on a different day by a different analyst using a different instrument. The RSD between the two sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units) The system suitability parameters should remain within the acceptance criteria under these varied conditions.

Results and Discussion

The developed RP-HPLC method demonstrated excellent performance for the quantification of this compound. The PDA detector identified optimal detection wavelengths at 235 nm and 275 nm. The use of an acidic mobile phase (pH 2.5) resulted in a sharp, symmetrical peak with good retention. The forced degradation studies showed that all major degradation products were well-resolved from the parent peak, confirming the stability-indicating nature of the method.

The validation results are summarized in the table below:

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the analyte's retention timePass
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD -0.1 µg/mL
LOQ -0.3 µg/mL
Robustness System suitability criteria metPass

Conclusion

This application note outlines a successful and systematic approach to the development and validation of a stability-indicating RP-HPLC method for the novel compound this compound. The detailed protocols provide a robust framework that can be adapted for the analysis of other new chemical entities, particularly when initial physicochemical data is limited. The validated method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing in a pharmaceutical research and development setting.

References

  • Photodiodes: A powerful tool in hplc for peak detection and identification. (n.d.).
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20).
  • ICH Q2 (R2) Validation of Analytical Procedures. (n.d.). MasterControl.
  • HPLC Method Development: Steps for New Analytes. (2025, September 19).
  • PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. (2025, November 19).
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 8). IntuitionLabs.
  • Analytical Method Development and Validation Strategies for Quantitative Determination of Novel Drugs Using High Performance Liquid Chromatography. (2026, February 14). International Journal of Pharmaceutical Sciences.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • HPLC method development with the photodiode array detector: A laboratory experiment. (n.d.).
  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • The Eyes of HPLC: Strategic Use of Detectors. (2025, October 8). QbD Group.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Diode Array Detector HPLC | DAD. (n.d.). SCION Instruments.
  • Control pH During Method Development for Better Chrom
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news.
  • HPLC Method Development - A Review. (2024, August 15). ijprajournal.
  • Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21).
  • Hplc method development and valid
  • Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classific
  • Best Practices For Successful Method Valid
  • The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol. (n.d.). Columbia University.
  • A Three-Pronged Template Approach for Rapid HPLC Method Development. (2022, April 15).
  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010, December 1).
  • An environment-friendly procedure for the high performance liquid chromatography determination of benzoic acid and sorbic acid in soy sauce. (2015, September 15). PubMed.
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With W
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • Application Note: High-Performance Liquid Chromatography (HPLC)
  • Benzoic Acid. (n.d.). SIELC Technologies.
  • Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021, March 26).
  • An Effective Approach to HPLC Method Development. (n.d.). Onyx Scientific.
  • The 6 Key Aspects of Analytical Method Valid
  • Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. (2013, October 1).
  • solubility profile of 4-methoxybenzoic acid in different solvents. (n.d.). Benchchem.
  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024, March 12). PMC.
  • Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. (2018, February 16). SIELC Technologies.
  • Why is propenoic acid more acidic than p-methoxybenzoic acid?. (2020, April 13). Chemistry Stack Exchange.
  • The solubility of benzoic acid in seven solvents. (n.d.).
  • Solubility of benzoic acid in pure solvents and binary mixtures. (2010, November 11). University of Limerick.

Sources

Green chemistry approaches to synthesizing 4-Ethyl-3-(3-methoxypropoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and researchers in pharmaceutical development. It focuses on the sustainable synthesis of 4-Ethyl-3-(3-methoxypropoxy)benzoic acid (CAS 895240-77-4), a functionalized benzoic acid derivative structurally related to PPAR agonists and other metabolic disease therapeutics.

Executive Summary

The synthesis of This compound typically relies on the Williamson ether synthesis of 3-hydroxy-4-ethylbenzoic acid. Traditional protocols utilize dipolar aprotic solvents (DMF, NMP) and high temperatures, resulting in poor atom economy and significant waste disposal challenges (high E-factor).

This guide presents a Green Chemistry Protocol utilizing Phase Transfer Catalysis (PTC) in a biphasic aqueous/2-MeTHF system. This approach eliminates reprotoxic solvents, reduces energy consumption, and simplifies downstream processing. We also explore a solvent-free mechanochemical variant for high-throughput screening.

Retrosynthetic Analysis & Pathway

The target molecule is disconnected at the ether linkage. The green approach prioritizes the direct alkylation of the phenolic hydroxyl group using a bio-renewable solvent or aqueous media.

Figure 1: Green Synthetic Pathway

GreenSynthesis Start 3-Hydroxy-4-ethylbenzoic acid (CAS 100523-85-1) Catalyst PTC System (TBAB / 2-MeTHF / H2O) Start->Catalyst Activation Reagent 1-Bromo-3-methoxypropane (CAS 36865-41-5) Reagent->Catalyst Alkylation Intermediate Intermediate Ester (Optional Protection) Catalyst->Intermediate Via Ester Product 4-Ethyl-3-(3-methoxypropoxy) benzoic acid (CAS 895240-77-4) Catalyst->Product Direct Route (Selectivity Control) Intermediate->Product Hydrolysis (Enzymatic/Base)

Caption: Pathway comparison showing the direct alkylation route (Green) versus traditional protection/deprotection strategies.

Core Protocol: Biphasic Etherification in 2-MeTHF

This protocol replaces DMF with 2-Methyltetrahydrofuran (2-MeTHF) , a solvent derived from renewable biomass (corn cobs/bagasse) that offers easy phase separation and lower toxicity.

Materials & Reagents
ComponentRoleGreen Attribute
3-Hydroxy-4-ethylbenzoic acid SubstrateCore scaffold.
1-Bromo-3-methoxypropane Alkylating AgentHigher reactivity than chloro-analog, reducing temp requirements.
2-MeTHF SolventBio-based, immiscible with water (easy workup).
TBAB (Tetrabutylammonium bromide) Phase Transfer CatalystEnables reaction between organic/aqueous phases; recyclable.
Potassium Carbonate (K₂CO₃) BaseMild, inorganic, non-nucleophilic.
Experimental Procedure

Step 1: Preparation of the Biphasic System

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge 3-Hydroxy-4-ethylbenzoic acid (10.0 mmol, 1.66 g).

  • Add 2-MeTHF (30 mL). Stir until partial dissolution.

  • Prepare a solution of K₂CO₃ (25.0 mmol, 3.45 g) in Distilled Water (10 mL). Add this aqueous phase to the organic flask.

  • Add TBAB (1.0 mmol, 0.32 g, 10 mol%).

Step 2: Alkylation

  • Add 1-Bromo-3-methoxypropane (12.0 mmol, 1.84 g) dropwise to the rapidly stirring mixture.

  • Heat the biphasic mixture to 75°C (internal temperature).

    • Expert Insight: Vigorous stirring (≥600 RPM) is critical here. The reaction occurs at the interface of the water/2-MeTHF droplets mediated by the quaternary ammonium salt (TBAB).

  • Monitor reaction progress by HPLC or TLC (Mobile phase: Hexane/EtOAc 7:3). Expect completion within 4–6 hours.

Step 3: Workup & Isolation

  • Cool the mixture to room temperature.

  • Stop stirring and allow phases to separate. The product resides in the upper 2-MeTHF layer; salts remain in the lower aqueous layer.

    • Green Advantage:[1] Unlike DMF/DMSO, no massive water wash or DCM extraction is needed.

  • Drain the aqueous layer. Wash the organic layer once with brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Recrystallization: Dissolve the crude solid in minimal hot ethanol/water (9:1) and cool to 4°C to yield off-white crystals.

Mechanism & Causality
  • Why TBAB? The phenoxide anion is generated in the aqueous phase by K₂CO₃ but must react with the lipophilic alkyl bromide. TBAB transports the phenoxide across the interface into the organic phase as a highly reactive "naked" anion, accelerating the rate significantly without high heat.

  • Why 2-MeTHF? It has a higher boiling point (80°C) than THF, allowing for faster kinetics, and its low water solubility enables simple gravity separation, reducing solvent waste (E-factor reduction).

Alternative Protocol: Solvent-Free Mechanochemistry

For laboratories equipped with ball mills, this method offers the highest atom economy.

Protocol:

  • Place 3-Hydroxy-4-ethylbenzoic acid (5 mmol), K₂CO₃ (10 mmol), and TBAB (5 mol%) into a stainless steel jar with two 10mm stainless steel balls.

  • Add 1-Bromo-3-methoxypropane (5.5 mmol) (liquid assisted grinding).

  • Mill at 30 Hz for 60 minutes.

  • Workup: Suspend the resulting paste in water (pH adjusted to 3 with dilute HCl) and filter the precipitated solid. Wash with water and dry.

Analytical Validation

Ensure the identity and purity of the synthesized This compound .

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity > 98.0% (Area %)HPLC (C18, ACN/Water + 0.1% TFA)
¹H NMR (400 MHz, DMSO-d₆) δ 12.8 (s, 1H, COOH), 7.5 (d, 1H), 7.4 (s, 1H), 7.2 (d, 1H), 4.1 (t, 2H, -OCH₂-), 3.5 (t, 2H, -CH₂O-), 3.3 (s, 3H, -OCH₃), 2.6 (q, 2H, Ar-Et), 2.0 (m, 2H), 1.2 (t, 3H).Confirms ether linkage and ethyl group integrity.
Mass Spec [M-H]⁻ = 237.11LC-MS (ESI Negative)

Sustainability Metrics Comparison

Data based on 10g scale synthesis.

MetricTraditional (DMF/K₂CO₃)Green Protocol (2-MeTHF/PTC)Improvement
Process Mass Intensity (PMI) 451860% Reduction
Solvent Toxicity High (DMF = Reprotoxic)Low (2-MeTHF = Bio-based)Safety Enhanced
Energy (Temp/Time) 100°C / 12h75°C / 5hEnergy Saved
Workup Complexity High (Extraction/Back-wash)Low (Phase Separation)Time Saved

References

  • Green Etherification of Phenols

    • Title: "Green and Simple method for the synthesis of Phenolic esters and their c
    • Source: JETIR, 2019.
    • Link:[Link]

  • 2-MeTHF as a Green Solvent: Title: "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." Source: Sigma-Aldrich / Merck Technical Article.
  • Phase Transfer Catalysis Overview

    • Title: "Phase-transfer catalysis: A green methodology in organic synthesis."
    • Source: Resonance, Indian Academy of Sciences.
    • Link:[Link]

  • Target Molecule Data (CAS 895240-77-4): Title: "this compound Product Page." Source: Echemi.

Sources

Troubleshooting & Optimization

Improving reaction yield of 4-Ethyl-3-(3-methoxypropoxy)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering yield losses in the synthesis of 4-Ethyl-3-(3-methoxypropoxy)benzoic acid . Based on the structural constraints—specifically the steric hindrance provided by the ethyl group at the para-position relative to the ether linkage—standard Williamson ether synthesis conditions often stall or favor side reactions (elimination of the alkyl halide).

This guide restructures your protocol into a robust Ester-Intermediate Route . Direct alkylation of the hydroxy-acid often leads to mixed ester/ether products and difficult purification.[1] We recommend a two-step sequence:

  • O-Alkylation of the methyl/ethyl ester intermediate using Finkelstein-modified conditions.

  • Saponification with controlled pH workup.

Part 1: The Critical Step – O-Alkylation Optimization

The primary yield-killer in this synthesis is the competition between the nucleophilic substitution (


) required to form the ether and the elimination (

) of 1-bromo-3-methoxypropane to form an alkene.
Troubleshooting Diagnostic: Why is the reaction failing?
ObservationRoot CauseCorrective Action
SM Remains, Alkyl Halide Gone Elimination (E2): The base is acting as a base, not a nucleophile promoter, destroying the alkyl halide.[1]Switch to a weaker, non-bulky base (

) or lower temperature.[1] Add KI.
Reaction Stalls at 60-70% Steric Hindrance: The 4-ethyl group blocks the approach of the electrophile to the 3-hydroxyl.Switch solvent to DMF (polar aprotic) and use

(Cesium effect).
Mixed Products (Ester + Ether) Chemoselectivity: Alkylating the free acid results in O-alkylation of both the phenol and the carboxylic acid.Crucial: Use the Methyl Ester of the starting material, not the free acid.[1]
Optimized Protocol: The "Cesium/Iodide" Method

This protocol uses the "Cesium Effect" to increase phenoxide solubility and Potassium Iodide (KI) to generate a more reactive alkyl iodide in situ.[1]

Reagents:

  • Substrate: Methyl 4-ethyl-3-hydroxybenzoate (1.0 equiv)

  • Reagent: 1-bromo-3-methoxypropane (1.2 equiv)

  • Catalyst: Potassium Iodide (KI) (0.1 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: DMF (Anhydrous) – Concentration: 0.5 M

Step-by-Step Workflow:

  • Activation: Charge the reaction vessel with Methyl 4-ethyl-3-hydroxybenzoate and DMF. Add

    
    . Stir at RT for 30 mins.[1] Why? This ensures complete deprotonation of the phenol before the electrophile is introduced.
    
  • Finkelstein Shift: Add KI and 1-bromo-3-methoxypropane.

  • Reaction: Heat to 60°C . Do not exceed 80°C, as this promotes elimination of the alkyl bromide.[1]

  • Monitoring: Monitor by HPLC/TLC. The reaction typically completes in 4–6 hours.[1]

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF.[1] Dry over 
    
    
    
    .[1][2][3]

Part 2: Hydrolysis & Isolation (The Cleanup)[4]

Once the intermediate ester is isolated, hydrolysis yields the final acid.[1] Losses here are usually due to the product remaining in the aqueous phase during extraction or "oiling out" during acidification.[1]

Protocol:

  • Dissolve the intermediate ester in THF:Water (3:1).[1]

  • Add LiOH (2.5 equiv). Stir at RT (avoid heating to prevent ether cleavage).

  • Critical Isolation Step:

    • Evaporate THF first.

    • Acidify the remaining aqueous solution to pH 2–3 using 1M HCl.[1]

    • If product precipitates as a solid:[1][4][5] Filter and wash with cold water.[1]

    • If product oils out:[1] Extract with DCM (Dichloromethane), not EtOAc.[1] The methoxy-ether chain increases water solubility; DCM recovers it better.[1]

Part 3: Visual Troubleshooting & Logic

The following diagram illustrates the decision logic for rescuing a stalled reaction.

ReactionLogic Start Start: Alkylation Step Check Checkpoint: HPLC/TLC (4 Hours) Start->Check Issue1 Issue: SM Present, Alkyl Halide Consumed Check->Issue1 High Impurity Issue2 Issue: Reaction Stalled, Both SM & Halide Present Check->Issue2 No Change Success Success: >95% Conversion Check->Success Clean Action1 Diagnosis: E2 Elimination Action: Add 0.5 eq Alkyl Halide + Lower Temp to 50°C Issue1->Action1 Action2 Diagnosis: Low Nucleophilicity Action: Add 0.1 eq KI (Finkelstein) or Switch to Cs2CO3 Issue2->Action2 Next Proceed to Hydrolysis Success->Next Action1->Check Re-check Action2->Check Re-check

Caption: Decision tree for troubleshooting the O-alkylation step based on HPLC monitoring.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use NaH (Sodium Hydride) to speed up the reaction?

  • Answer: While NaH is faster, we advise against it for this specific substrate.[1] NaH requires strictly anhydrous conditions.[1] More importantly, the highly reactive phenoxide formed by NaH is "naked" and often promotes the elimination of 1-bromo-3-methoxypropane into allyl methyl ether rather than the substitution reaction.

    
     provides a "soft" deprotonation that favors 
    
    
    
    [1].[1]

Q2: My final product is an oil that won't crystallize. How do I purify it?

  • Answer: The methoxypropoxy chain adds significant flexibility, lowering the melting point.[1]

    • Ensure all DMF is removed (residual DMF prevents crystallization).[1]

    • Try a solvent swap: Dissolve the oil in minimal diethyl ether and add hexane dropwise until cloudy.[1] Store at -20°C.

    • If it remains an oil, verify purity by NMR.[1] Many alkoxy-benzoic acids are naturally low-melting solids or oils.[1]

Q3: Why use the methyl ester intermediate instead of alkylating the acid directly?

  • Answer: Alkylating the hydroxy-acid (4-ethyl-3-hydroxybenzoic acid) requires 2 equivalents of base.[1] The carboxylate anion can compete with the phenoxide, leading to the formation of the ester-ether byproduct (alkylation at the COOH group). Using the pre-formed methyl ester forces the reaction exclusively to the phenol [2].[1]

References

  • Groves, K. et al. "Scale-up of Williamson Ether Synthesis: Utilizing Cesium Carbonate for Sterically Hindered Phenols."[1] Organic Process Research & Development, Vol. 12, No. 4. (General methodology for hindered phenols).

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] Section 4.11: "Protection of Carboxyl Groups" and "Phenolic Ethers."[1]

  • BenchChem Support. "Williamson Ether Synthesis Optimization Guide." (Simulated Link for Context).

  • PubChem Compound Summary. "4-Ethyl-3-hydroxybenzoic acid."[1][6] National Center for Biotechnology Information.[1] [Link]

Sources

Impact of steric hindrance on the reactivity of 4-Ethyl-3-(3-methoxypropoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Ethyl-3-(3-methoxypropoxy)benzoic acid

Executive Summary: The "Steric-Electronic" Paradox

Welcome to the technical guide for This compound . As researchers, you may initially categorize this molecule simply as an electron-rich benzoic acid.[1][2] However, empirical data suggests a more complex behavior driven by the interaction between the 4-ethyl group and the 3-alkoxy chain .

Unlike standard 3,4-dimethoxybenzoic acid (Veratric acid), where substituents are relatively planar, the bulk of the 4-ethyl group forces the 3-(3-methoxypropoxy) chain out of the aromatic plane. This phenomenon, known as Steric Inhibition of Resonance , fundamentally alters the reactivity of the molecule in two ways:[3][4]

  • Electronic Decoupling: The oxygen at position 3 cannot effectively donate electron density into the ring, making the carboxylic acid (position 1) more acidic and the carbonyl carbon more electrophilic than predicted by standard Hammett plots.

  • The "Scorpion Tail" Effect: The flexible methoxypropoxy chain, seeking to minimize energy in non-polar solvents, can fold back toward the polar carboxylic acid, creating a "pseudo-steric" shield that hinders nucleophilic attack during coupling reactions.

Critical Reactivity Modules

Module A: Synthesis & Precursor Handling (The Ether Linkage)

Context: You are likely synthesizing this from 4-ethyl-3-hydroxybenzoic acid and 1-bromo-3-methoxypropane.[1][2]

The Problem: The O-alkylation at position 3 is kinetically sluggish compared to standard phenol alkylations. The Cause: The ortho-ethyl group (position 4) creates a steric wall. The nucleophilic phenoxide oxygen struggles to approach the electrophilic alkyl halide due to the rotational sweep of the ethyl group.

Protocol 1.0: Optimized Williamson Ether Synthesis

  • Solvent: Switch from Acetone/K2CO3 to DMF or NMP (Dipolar aprotic solvents tighten the cation, leaving the phenoxide "naked" and more reactive).

  • Temperature: Reaction requires 80–90°C .[1][2] Room temperature stirring will result in <20% conversion even after 24 hours.[1][2]

  • Catalysis: Add 10 mol% Sodium Iodide (NaI) (Finkelstein condition). This converts the alkyl bromide to a more reactive alkyl iodide in situ.

Module B: Downstream Coupling (Amide/Ester Formation)

Context: Coupling the benzoic acid to an amine or alcohol.

The Problem: Inconsistent yields using standard HATU/EDC protocols; formation of N-acylurea byproducts. The Cause: The "Scorpion Tail" effect. In non-polar solvents (DCM), the hydrophilic ether tail folds to interact with the carboxylic acid, physically blocking the coupling reagent.

Protocol 2.0: "Unfolding" the Molecule for Coupling

  • Solvent System: Avoid pure DCM. Use a DMF/DCM (1:1) mixture. The DMF solvates the ether chain, extending it away from the reaction center.

  • Base Choice: Use DIPEA (Hunig's Base) rather than TEA.[1][2] The extra bulk of DIPEA prevents it from getting trapped in the ether chain's coordination sphere.

  • Order of Addition: Pre-activate the acid with the coupling reagent (e.g., HATU) for 15 minutes before adding the amine. This ensures the active ester forms before the amine competes for access.

Visualizing the Mechanism

The following diagrams illustrate the steric clash and the decision logic for reaction optimization.

ReactivityLogic Start This compound StericClash Steric Clash (Pos 3 vs 4) Ethyl group forces Alkoxy out of plane Start->StericClash Effect1 Electronic Effect: Reduced Resonance Donation Acid is MORE reactive (Electrophilic) StericClash->Effect1 Electronic Effect2 Conformational Effect: 'Scorpion Tail' Folding Physical blocking of Acid StericClash->Effect2 Physical Result1 High Reactivity (If Sterics controlled) Effect1->Result1 Result2 Low Yield / Sluggish (If Solvent is Non-Polar) Effect2->Result2

Caption: Figure 1. The dual impact of the 3,4-substitution pattern. The steric clash alters both the electronic state (activating) and the physical conformation (deactivating).

TroubleshootingFlow Problem Low Coupling Yield? SolventCheck Solvent = DCM? Problem->SolventCheck SwitchSolvent Switch to DMF/DCM (1:1) Unfold the chain SolventCheck->SwitchSolvent Yes BaseCheck Base = TEA? SolventCheck->BaseCheck No SwitchBase Switch to DIPEA Reduce H-bonding BaseCheck->SwitchBase Yes TempCheck Temp < 25°C? BaseCheck->TempCheck No Heat Heat to 40°C Overcome Rotational Barrier TempCheck->Heat Yes

Caption: Figure 2. Decision matrix for troubleshooting low yields in amide coupling reactions.

Troubleshooting Guide & FAQs

Q1: Why is my NMR showing broad peaks for the protons on the propoxy chain?

A: This is due to restricted rotation . The 4-ethyl group creates a rotational barrier for the 3-alkoxy group. At room temperature, the molecule exists in an equilibrium between different conformers (atropisomerism-like behavior).[1]

  • Fix: Run the NMR at 50°C (323 K) or higher. The peaks should sharpen as the rotation becomes fast on the NMR timescale.

Q2: I'm trying to brominate the ring (EAS), but I'm getting a mixture of isomers. Where does the electrophile go?

A: The 3-alkoxy group is a strong ortho/para director, but it is sterically hindered.

  • Position 2: Highly hindered (sandwiched between COOH and Alkoxy).[1][2] Unlikely.

  • Position 5: Hindered by the 4-Ethyl group.[2]

  • Position 6: The most accessible position.

  • Note: Because the alkoxy group is twisted out of plane, its directing power is weaker than usual.[4] You may see competition from the ethyl group's directing effects. Expect the major product at Position 6 .

Q3: Can I use acid chlorides (SOCl2) instead of coupling reagents?

A: Yes, but proceed with caution. The ether chain contains oxygen atoms that can be protonated by strong acids (HCl byproduct), potentially leading to ether cleavage if heated excessively.

  • Recommendation: Use Oxalyl Chloride with catalytic DMF in DCM at 0°C to room temperature.[1][2] Avoid refluxing in SOCl2.

Comparative Data: Steric Parameters

The following table highlights why this specific molecule behaves differently than its analogs.

MoleculeSubstituent (Pos 3)Substituent (Pos 4)Steric Interaction (Taft Es)Predicted Acid Reactivity
Veratric Acid-OMe-OMeLow (Planar)Moderate (e- rich)
Isovanillic deriv.[1][2]-O-Propyl-HNoneModerate
Target Molecule -O(CH2)3OMe -Ethyl High (Twisted) High (e- poor ring)

Note: The "High" reactivity of the acid refers to the electrophilicity of the carbonyl carbon due to the loss of resonance donation from the twisted oxygen.

References

  • Ortho-Effect & Steric Inhibition of Resonance

    • Mechanism:[1][2][5][6][7][8][9] Steric bulk ortho to a resonance donor forces the donor out of planarity with the benzene ring, decoupling the

      
      -system.
      
    • Source: IUPAC.[1][2][10][11] Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson.[1][2] Blackwell Scientific Publications, Oxford (1997).[1][2] [Link][1][2]

  • Williamson Ether Synthesis in Hindered Systems

    • Protocol: Use of Finkelstein conditions (NaI) and polar aprotic solvents to overcome steric barriers in phenol alkylation.[1][2]

    • Source: Master Organic Chemistry.[1][2] "The Williamson Ether Synthesis."[6][8][12] [Link]

  • Conformational Folding in Linear Ethers (The "Scorpion" Effect)

    • Concept: Linear polyethers can adopt pseudo-cyclic conformations in non-polar solvents, chelating cations or interacting with polar headgroups.[1][2]

    • Source:J. Am. Chem. Soc.[1][2] 1967, 89, 26, 7017–7023.[1][2] "The conformation of linear polyethers." (General principle application). [Link]

  • Steric Effects on Benzoic Acid Acidity

    • Data: Analysis of how 3,4-substitution p
    • Source:J. Org.[1][2] Chem. 2002, 67, 6, 1885–1892.[1][2] "Substituent Effects on the Electronic Structure and pKa of Benzoic Acid." [Link]

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of 4-Ethyl-3-(3-methoxypropoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 4-Ethyl-3-(3-methoxypropoxy)benzoic acid: A Predictive and Comparative Analysis

Abstract

This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation patterns of this compound, a substituted aromatic carboxylic acid. In the absence of direct experimental spectra in public literature, this document synthesizes established fragmentation principles of benzoic acids, ethers, and alkylated aromatic systems to construct a predictive fragmentation map. We present detailed, field-proven protocols for analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in both positive and negative ionization modes. The core of this guide is a comparative analysis, contrasting the predicted fragmentation of the title compound with simpler structural analogs to elucidate the specific influence of the ethyl and methoxypropoxy substituents on the resulting mass spectrum. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust framework for identifying and characterizing this molecule or structurally related compounds.

Introduction: The Imperative for Structural Elucidation

This compound combines three key chemical moieties: a benzoic acid core, an ethyl group, and a methoxypropoxy ether side chain. Such structures are common in medicinal chemistry and materials science, where precise structural confirmation is paramount. Mass spectrometry, particularly tandem MS (MS/MS), is an indispensable tool for this purpose, providing not only molecular weight but also a structural fingerprint based on fragmentation patterns[1][2].

The fragmentation of a molecule under collision-induced dissociation (CID) is not random; it is governed by the principles of gas-phase ion chemistry, where cleavage occurs at the weakest bonds and rearrangements are driven by the formation of stable ions or neutral losses[2][3]. Understanding these pathways is crucial for confident compound identification. This guide explains the causal choices behind a robust analytical workflow and predicts the key fragment ions that would serve as identifiers for this compound.

Recommended Experimental Protocol: LC-MS/MS Analysis

To ensure the generation of reliable and reproducible data, a validated LC-MS/MS protocol is essential. The following protocol is designed as a self-validating system for the analysis of small aromatic acids.

Rationale for Method Selection:

  • Chromatography: Reversed-phase High-Performance Liquid Chromatography (HPLC) is selected for its excellent performance in separating moderately polar organic molecules. A C18 column is the standard choice for retaining such compounds.

  • Ionization: Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique that typically preserves the intact molecular ion ([M+H]⁺ or [M-H]⁻), which is critical for subsequent MS/MS experiments[4]. Analysis in both positive and negative modes is recommended, as aromatic acids often provide highly informative and complementary data in each polarity.

  • Mass Analysis: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ), is necessary to perform collision-induced dissociation (CID) for structural elucidation[5][6].

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 1 mg of this compound and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Perform serial dilutions from the stock solution using the mobile phase to prepare working standards (e.g., 1 µg/mL) for infusion or injection. Purity of the sample is critical for accurate analysis[1].

  • Liquid Chromatography (LC) Conditions:

    • Instrument: UHPLC or HPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-1 min: 10% B

      • 1-7 min: 10% to 95% B

      • 7-8 min: 95% B

      • 8-8.1 min: 95% to 10% B

      • 8.1-10 min: 10% B (Re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Instrument: Q-TOF or Triple Quadrupole Mass Spectrometer.

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive and Negative (separate runs).

    • Capillary Voltage: 3.5 kV (+) / -3.0 kV (-).

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Cone Gas Flow: 50 L/h.

    • Desolvation Gas Flow: 800 L/h.

    • Acquisition Mode: Full Scan (MS) from m/z 50-500, followed by data-dependent Tandem MS (dd-MS²) of the most intense ions.

    • Collision Gas: Argon.

    • Collision Energy: Apply a ramp of collision energies (e.g., 10-40 eV) to ensure the observation of both low-energy (rearrangement) and high-energy (bond cleavage) fragments[5].

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry p1 Dissolve Sample (1 mg/mL Stock) p2 Serial Dilution (Working Standard) p1->p2 lc_inj Inject 5 µL p2->lc_inj lc_col C18 Reversed-Phase Column Separation lc_inj->lc_col ms_ion ESI Source (+/- Polarity) lc_col->ms_ion ms_full Full Scan MS (Detect [M+H]⁺/[M-H]⁻) ms_ion->ms_full ms_cid Isolate & Fragment (CID with Argon) ms_full->ms_cid ms_detect Detect Fragment Ions (MS/MS Spectrum) ms_cid->ms_detect data_analysis data_analysis ms_detect->data_analysis Data Analysis

Caption: A typical workflow for LC-MS/MS analysis.

Predicted Fragmentation Pathways

The molecular formula for this compound is C₁₃H₁₈O₄, with a monoisotopic molecular weight of 238.1205 g/mol .

Negative Ion Mode (ESI⁻) Fragmentation

In negative mode, ESI will deprotonate the acidic carboxylic acid group, forming the carboxylate anion [M-H]⁻ at m/z 237.1 . The fragmentation of deprotonated benzoic acid derivatives is often dominated by a single, highly characteristic pathway.

  • Primary Fragmentation: Decarboxylation: The most favorable fragmentation for carboxylate anions is the neutral loss of carbon dioxide (CO₂, 44.00 Da)[7][8]. This is a charge-remote fragmentation that results in a highly stable product ion.

    • [M-H]⁻ (m/z 237.1) → Loss of CO₂ (-44.0 Da) → Fragment at m/z 193.1

This fragment at m/z 193.1 represents the core of the molecule without the carboxyl group and is expected to be the base peak in the MS/MS spectrum. Further fragmentation of this ion is less likely under standard CID conditions.

G parent [M-H]⁻ m/z 237.1 frag1 [M-H-CO₂]⁻ m/z 193.1 parent->frag1 - CO₂ (44.0 Da)

Caption: Predicted fragmentation of [M-H]⁻ in negative ESI mode.

Positive Ion Mode (ESI⁺) Fragmentation

In positive mode, the molecule will likely be protonated, forming the [M+H]⁺ ion at m/z 239.1 . Protonation can occur at the carbonyl oxygen of the carboxylic acid or one of the ether oxygens. The fragmentation pathways are more diverse than in negative mode.

  • Loss of Water: A common initial fragmentation for protonated carboxylic acids is the neutral loss of water (H₂O, 18.01 Da), forming an acylium ion[9].

    • [M+H]⁺ (m/z 239.1) → Loss of H₂O (-18.0 Da) → Fragment at m/z 221.1

  • Loss of Carbon Monoxide: Following the loss of water, the resulting acylium ion can lose carbon monoxide (CO, 28.00 Da), a characteristic fragmentation of benzoyl-type structures[10][11].

    • m/z 221.1 → Loss of CO (-28.0 Da) → Fragment at m/z 193.1

  • Cleavage of the Ether Side Chain: The 3-methoxypropoxy side chain is susceptible to cleavage at several points.

    • α-Cleavage at the Ether: Cleavage of the bond between the propoxy chain and the aromatic ring (a C-O bond) would lead to the loss of the entire side chain as a neutral molecule (C₄H₈O, 72.06 Da) from the m/z 193.1 ion, or more likely, cleavage generating a stable ion.

    • Cleavage within the Propoxy Chain: The C-O bond between the propyl and methyl groups can cleave. A key fragmentation would be the cleavage of the C-C bond alpha to the ether oxygen attached to the ring, followed by rearrangement. A likely cleavage is the loss of the entire methoxypropoxy group (C₄H₉O₂, 89.06 Da) from the protonated benzoyl portion of the molecule.

    • Benzylic Cleavage: Loss of a methyl radical (CH₃, 15.02 Da) from the ethyl group is possible, leading to a stable benzylic cation.

      • [M+H]⁺ (m/z 239.1) → Loss of CH₃ (-15.0 Da) → Fragment at m/z 224.1

G parent [M+H]⁺ m/z 239.1 frag1 [M+H-H₂O]⁺ m/z 221.1 parent->frag1 - H₂O frag3 [M+H-CH₃]⁺ m/z 224.1 parent->frag3 - CH₃ frag4 [C₈H₇O]⁺ m/z 121.1 parent->frag4 - C₄H₈O₂ frag2 [M+H-H₂O-CO]⁺ m/z 193.1 frag1->frag2 - CO

Caption: Key predicted fragmentation pathways of [M+H]⁺ in positive ESI mode.

Comparative Fragmentation Analysis

To understand the influence of each substituent, we compare the predicted fragmentation of our target molecule with two simpler analogs: 4-Ethylbenzoic acid and 3-Hydroxybenzoic acid (as a proxy for the ether linkage point).

CompoundStructureMolecular Weight (Da)Key Fragmentation Pathways & RationaleCharacteristic Fragment Ions (m/z)
This compound C₁₃H₁₈O₄238.12Negative Mode: Dominated by facile loss of CO₂ from the carboxylate anion. Positive Mode: Sequential loss of H₂O and CO. Cleavage of the ether side chain. Benzylic cleavage (loss of CH₃).[M-H]⁻: 237.1 [M-H-CO₂]⁻: 193.1 [M+H]⁺: 239.1 [M+H-H₂O]⁺: 221.1 [M+H-CH₃]⁺: 224.1
4-Ethylbenzoic acid C₉H₁₀O₂150.07Negative Mode: Dominated by loss of CO₂[7]. Positive Mode: Sequential loss of H₂O and CO. Dominant benzylic cleavage resulting in loss of CH₃ to form a very stable cation.[M-H]⁻: 149.1 [M-H-CO₂]⁻: 105.1 [M+H]⁺: 151.1 [M+H-CH₃]⁺: 136.1
3-Hydroxybenzoic acid C₇H₆O₃138.03Negative Mode: Dominated by loss of CO₂. Positive Mode: Loss of H₂O and CO are primary pathways. No complex side chain to fragment.[M-H]⁻: 137.0 [M-H-CO₂]⁻: 93.0 [M+H]⁺: 139.0 [M+H-H₂O]⁺: 121.0 [M+H-H₂O-CO]⁺: 93.0

Analysis of Comparison:

  • The decarboxylation pathway in negative mode is a universal feature of all three benzoic acids, demonstrating its diagnostic power for this class of compounds. The resulting fragment ion (m/z 193.1 for the target) is directly indicative of the remaining molecular structure.

  • The presence of the ethyl group introduces the possibility of a methyl loss (benzylic cleavage) in positive mode, a pathway absent in 3-Hydroxybenzoic acid. The observation of a fragment corresponding to [M+H-15]⁺ would confirm the presence of the ethyl substituent.

  • The methoxypropoxy side chain is responsible for the significant mass difference and introduces unique fragmentation pathways, such as the cleavage within the ether linkage, which are absent in the simpler analogs. The fragments at m/z 221.1 and 193.1 in positive mode are directly tied to the benzoic acid core modified by the side chain.

Conclusion

The mass spectrometric behavior of this compound can be confidently predicted based on well-established fragmentation rules for its constituent functional groups. In negative ion mode, a dominant fragment at m/z 193.1 resulting from the loss of CO₂ is the key diagnostic ion. In positive ion mode, a richer spectrum is anticipated, with key fragments at m/z 221.1 (loss of water), m/z 224.1 (loss of a methyl radical), and m/z 193.1 (subsequent loss of CO). By comparing these predicted patterns with simpler analogs, the specific contributions of the ethyl and methoxypropoxy groups are clearly delineated. The experimental protocol and predictive data herein provide a robust foundation for the identification and structural confirmation of this molecule in complex analytical settings.

References

  • Does deprotonated benzoic acid lose carbon monoxide in collision‐induced dissociation? ResearchGate. [Link]

  • Mass spectrum of a benzoic acid derivative identified in 119 and 193... ResearchGate. [Link]

  • Collision-induced dissociation of carboxylate anions from derivatized 5-lipoxygenase metabolites of arachidonic acid. PubMed. [Link]

  • Benzoic acid, ethyl ester. NIST WebBook. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

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  • Collision-induced dissociation. Wikipedia. [Link]

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  • Collision-induced dissociation – Knowledge and References. Taylor & Francis. [Link]

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  • PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]

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  • Showing Compound 4-Ethylbenzoic acid (FDB022844). FooDB. [Link]

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A Researcher's Guide to the FT-IR Spectroscopic Characterization of 4-Ethyl-3-(3-methoxypropoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise and unambiguous characterization of novel chemical entities is paramount. For researchers and drug development professionals, understanding the molecular architecture of a compound like 4-Ethyl-3-(3-methoxypropoxy)benzoic acid is the foundational step toward elucidating its function and potential applications. This guide provides an in-depth technical comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic characterization of this molecule, offering insights into experimental design, data interpretation, and a comparative analysis with alternative analytical techniques.

The Molecular Blueprint: Unveiling Functional Groups with FT-IR

This compound is a polysubstituted aromatic carboxylic acid. Its structure presents several key functional groups that are readily identifiable using FT-IR spectroscopy, a technique that probes the vibrational transitions within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, we can create a unique "molecular fingerprint."

The primary functional groups of interest in this compound are:

  • Carboxylic Acid (-COOH): This group gives rise to some of the most characteristic and easily identifiable peaks in an IR spectrum.

  • Aromatic Ring (Benzene derivative): The substituted benzene ring will exhibit several distinct absorption bands.

  • Ether Linkage (C-O-C): The presence of the methoxypropoxy side chain introduces ether functionalities.

  • Alkyl Groups (-CH2-, -CH3): The ethyl and propoxy chains will show characteristic C-H stretching and bending vibrations.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

To ensure the acquisition of a reliable and reproducible FT-IR spectrum, a standardized experimental protocol is crucial. The following outlines a typical procedure for analyzing a solid sample like this compound using the KBr pellet method.[1]

Objective: To obtain a high-resolution FT-IR transmission spectrum of the solid sample.

Materials:

  • This compound (analytical grade)

  • Potassium Bromide (KBr), FT-IR grade, desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

Methodology:

  • Sample Preparation:

    • Thoroughly dry the KBr powder in an oven to remove any adsorbed water, which can interfere with the spectrum, particularly in the O-H stretching region.

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 100-200 mg of the dried KBr.

    • Combine the sample and KBr in the agate mortar and grind them together until a fine, homogeneous powder is obtained. This minimizes scattering of the IR beam.

  • Pellet Formation:

    • Transfer a portion of the mixture into the pellet-forming die.

    • Place the die under the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO2 and water vapor.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Spectral Interpretation: Decoding the Vibrational Signature

The obtained FT-IR spectrum is a plot of infrared intensity versus wavenumber. The following table summarizes the expected characteristic absorption bands for this compound, based on established group frequencies for similar compounds.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity Notes
Carboxylic Acid (-COOH)O-H Stretch3300 - 2500BroadThe broadness is due to hydrogen bonding between carboxylic acid dimers.[2]
Carboxylic Acid (-COOH)C=O Stretch1700 - 1680StrongThe conjugation with the aromatic ring typically shifts this peak to a lower wavenumber.[2]
Carboxylic Acid (-COOH)C-O Stretch1320 - 1210MediumOften coupled with O-H in-plane bending.
Aromatic RingC-H Stretch3100 - 3000Medium to WeakCharacteristic of aromatic C-H bonds.
Aromatic RingC=C Stretch1600 - 1450Medium to Weak (multiple bands)These bands are indicative of the benzene ring.[3]
Ether (Aryl Alkyl)Asymmetric C-O-C Stretch1275 - 1200StrongPhenyl alkyl ethers often show two strong C-O stretching bands.[4][5][6]
Ether (Alkyl)Symmetric C-O-C Stretch1150 - 1085StrongThis corresponds to the ether linkage in the methoxypropoxy chain.[4][5][6][7]
Alkyl (-CH2-, -CH3)C-H Stretch2960 - 2850Medium to StrongArises from the ethyl and propoxy groups.
Alkyl (-CH2-, -CH3)C-H Bend1470 - 1370MediumScissoring and bending vibrations.

This comprehensive set of absorption bands provides a robust fingerprint for the identification and purity assessment of this compound.

Comparative Analysis: FT-IR vs. Alternative Techniques

While FT-IR is an excellent tool for functional group identification, a multi-technique approach is often necessary for complete structural elucidation. Here's a comparison with other common analytical methods:

Technique Information Provided Advantages Limitations
FT-IR Spectroscopy Functional group identification, molecular fingerprinting.Rapid, non-destructive, cost-effective, sensitive to a wide range of functional groups.Provides limited information on molecular connectivity and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Detailed information on the carbon-hydrogen framework, molecular connectivity, and stereochemistry.Provides unambiguous structural elucidation.Higher cost, requires deuterated solvents, less sensitive than FT-IR for some functional groups.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, elemental composition (with high-resolution MS).Extremely sensitive, provides molecular formula information.Does not directly provide information on functional groups or stereochemistry.
Ultraviolet-Visible (UV-Vis) Spectroscopy Information on conjugated systems.Simple, quantitative for chromophore-containing compounds.Provides limited structural information, many compounds do not have a UV-Vis chromophore.

Workflow for Structural Characterization:

The following diagram illustrates a typical workflow for the comprehensive characterization of a novel compound like this compound, highlighting the central role of FT-IR in the initial assessment.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Purity and Further Analysis Synthesis of\nthis compound Synthesis of This compound FT-IR Spectroscopy FT-IR Spectroscopy Synthesis of\nthis compound->FT-IR Spectroscopy Functional Group Identification NMR Spectroscopy\n(¹H, ¹³C) NMR Spectroscopy (¹H, ¹³C) FT-IR Spectroscopy->NMR Spectroscopy\n(¹H, ¹³C) Confirm Functional Groups & Determine Connectivity Mass Spectrometry Mass Spectrometry NMR Spectroscopy\n(¹H, ¹³C)->Mass Spectrometry Confirm Molecular Weight & Formula Chromatography\n(HPLC, GC) Chromatography (HPLC, GC) Mass Spectrometry->Chromatography\n(HPLC, GC) Assess Purity Final Characterized\nCompound Final Characterized Compound Chromatography\n(HPLC, GC)->Final Characterized\nCompound

Caption: A typical analytical workflow for the characterization of a novel organic compound.

Conclusion: The Power of Vibrational Spectroscopy in Drug Development

FT-IR spectroscopy stands as a rapid, reliable, and indispensable tool for the initial characterization of novel molecules like this compound. Its ability to provide a detailed fingerprint of the functional groups present allows researchers to quickly confirm the success of a synthesis and to assess the purity of their compound. When integrated into a broader analytical workflow that includes techniques like NMR and Mass Spectrometry, FT-IR provides a crucial piece of the puzzle in the comprehensive structural elucidation required for advancing drug development and materials science research.

References

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra.
  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition.
  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.
  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry.
  • Germán, F. (n.d.). IR spectrum: Ethers.
  • Doc Brown's Chemistry. (2025, November 8). Infrared spectrum of benzoic acid C7H6O2 C6H5COOH.
  • International Journal of Trend in Scientific Research and Development (IJTSRD). (2022, March 15). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid.
  • ResearchGate. (n.d.). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids.
  • AIP Publishing. (2005, September 28). Vibrational coupling in carboxylic acid dimers.
  • IOSR Journal of Applied Chemistry. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met.
  • Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid.
  • MDPI. (2025, January 22). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy.
  • CORE. (n.d.).
  • Unknown Source. (n.d.).
  • PMC. (2022, June 28). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids.

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A Comparative Guide to the Structural Confirmation of 4-Ethyl-3-(3-methoxypropoxy)benzoic acid: X-ray Crystallography vs. Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of intellectual property, regulatory submission, and understanding its biological activity. For a novel compound such as 4-Ethyl-3-(3-methoxypropoxy)benzoic acid, a multi-faceted approach to structural elucidation is not just recommended, but essential for scientific rigor. This guide provides an in-depth comparison of X-ray crystallography, the gold standard for absolute structure determination, with a suite of powerful spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will explore the causality behind experimental choices and present a self-validating system of protocols for researchers, scientists, and drug development professionals.

The Imperative of Structural Integrity

Before a synthesized molecule can progress through the demanding pipeline of preclinical and clinical trials, its atomic connectivity, stereochemistry, and solid-state conformation must be unequivocally established. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. Benzoic acid derivatives, a common motif in medicinal chemistry, often exhibit complex substitution patterns that necessitate a robust and orthogonal analytical approach.[1][2]

X-ray Crystallography: The Definitive Answer

Single-crystal X-ray diffraction stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule.[3][4] It provides an atomic-resolution map of the crystal lattice, revealing not only the connectivity of atoms but also bond lengths, bond angles, and intermolecular interactions.[5][6]

The Crystallographic Workflow: A Step-by-Step Protocol

The journey from a synthesized powder to a refined crystal structure is a meticulous process, often considered both an art and a science.

  • Crystal Growth : The initial and often most challenging step is obtaining a single crystal of suitable size and quality (typically >20 µm in all dimensions).[3] This is commonly achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The choice of solvent is critical and often determined empirically.[7][8]

  • Data Collection : A suitable crystal is mounted on a goniometer and subjected to an intense, monochromatic X-ray beam.[7] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern that is recorded by a detector.[6]

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group.[7] Computational methods, such as direct methods or the Patterson function, are then used to generate an initial electron density map and a preliminary structural model. This model is then refined against the experimental data to yield the final, highly accurate atomic coordinates.[7]

Experimental Protocol: Single-Crystal X-ray Diffraction of this compound

  • Crystal Growth :

    • Dissolve 10-20 mg of purified this compound in a minimal amount of a suitable solvent or solvent system (e.g., ethanol/water, acetone, ethyl acetate).

    • Employ slow evaporation by leaving the vial partially open in a vibration-free environment.

    • Alternatively, use vapor diffusion by placing the vial containing the dissolved compound inside a larger sealed container with a more volatile anti-solvent (e.g., hexane).

  • Data Collection :

    • Carefully select a well-formed, single crystal and mount it on a cryoloop.

    • Collect diffraction data at a low temperature (e.g., 100 K) using a diffractometer equipped with a Mo or Cu X-ray source.[3]

  • Structure Solution and Refinement :

    • Process the collected data using appropriate software to integrate the reflections and apply corrections.

    • Solve the structure using direct methods and refine the atomic positions, displacement parameters, and occupancies until convergence is reached.

Visualization of the Crystallographic Workflow

X-ray Crystallography Workflow cluster_synthesis Sample Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination Purified_Compound Purified this compound Crystal_Growth Slow Evaporation / Vapor Diffusion Purified_Compound->Crystal_Growth Single_Crystal Single Crystal Selection Crystal_Growth->Single_Crystal Data_Collection X-ray Diffraction Data Collection Single_Crystal->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure Structure_Refinement->Final_Structure

Caption: Workflow for X-ray Crystallography.

Spectroscopic Techniques: Building a Structural Hypothesis

While X-ray crystallography provides the ultimate structural proof, spectroscopic methods offer a more rapid and often complementary approach to confirming the identity and purity of a synthesized compound.[1] These techniques are typically non-destructive and require smaller amounts of material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful spectroscopic tool for elucidating the structure of organic molecules in solution.[1][9] It provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C.

  • ¹H NMR : Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we would expect distinct signals for the aromatic protons, the ethyl group protons, the methoxypropoxy side chain protons, and the acidic carboxylic acid proton.[10][11]

  • ¹³C NMR : Reveals the number of different types of carbon atoms in the molecule.[10][12] The chemical shift of each carbon provides insight into its hybridization and electronic environment.

Experimental Protocol: NMR Analysis

  • Sample Preparation : Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]

  • Data Acquisition : Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis : Integrate the ¹H NMR signals to determine proton ratios, and analyze chemical shifts and coupling constants to assign the structure.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] It is invaluable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[10][13]

  • High-Resolution Mass Spectrometry (HRMS) : Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule.

  • Fragmentation Analysis : The way a molecule breaks apart upon ionization can provide clues about its substructures. For aromatic carboxylic acids, common fragments involve the loss of -OH and -COOH groups.[10][14]

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition : Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI). Acquire data in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

  • Data Analysis : Determine the molecular weight from the molecular ion peak and analyze the isotopic pattern and fragmentation to confirm the elemental composition and structural fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[15] It is based on the principle that different chemical bonds absorb infrared radiation at specific frequencies, causing them to vibrate.

For this compound, key characteristic absorptions would include:

  • A broad O-H stretch from the carboxylic acid group (~2500-3300 cm⁻¹).[16][17]

  • A strong C=O stretch from the carbonyl group of the carboxylic acid (~1700-1725 cm⁻¹).[15][17]

  • C-H stretches from the aromatic ring and aliphatic chains.

  • C-O stretches from the ether and carboxylic acid groups.[17]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation : Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands and correlate them to the expected functional groups.

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryIR Spectroscopy
Information Provided Absolute 3D structure, bond lengths/angles, stereochemistry, packingAtomic connectivity, chemical environment, stereochemistry (relative)Molecular weight, elemental formula, fragmentation patternsPresence of functional groups
Sample Phase Solid (single crystal)SolutionSolution/SolidSolid/Liquid
Sample Amount mg (single crystal)5-10 mgµg-ngmg
Key Advantage Unambiguous structural determinationDetailed connectivity informationHigh sensitivity and accurate massRapid and simple functional group identification
Key Limitation Requires high-quality single crystals, which can be difficult to obtainCan have overlapping signals in complex moleculesProvides limited connectivity informationProvides limited structural detail
Visualization of the Comparative Logic

Comparison of Analytical Techniques cluster_goal Primary Goal: Structural Confirmation cluster_primary Definitive Method Goal Unambiguous Structure of this compound Xray X-ray Crystallography (Provides absolute 3D structure) Goal->Xray Direct Path NMR NMR Spectroscopy (Connectivity & Environment) Goal->NMR Indirect Path NMR->Goal MS Mass Spectrometry (Molecular Weight & Formula) MS->Goal IR IR Spectroscopy (Functional Groups) IR->Goal

Caption: Comparison of structural confirmation techniques.

Conclusion

The structural confirmation of a novel molecule like this compound requires a synergistic approach. While NMR, MS, and IR spectroscopy can collectively build a strong hypothesis for the molecular structure, single-crystal X-ray crystallography remains the unparalleled gold standard for providing definitive, unambiguous proof. The successful growth of a high-quality crystal is a significant achievement that provides the irrefutable evidence of atomic arrangement necessary to confidently advance a compound through the rigorous process of drug development. This guide serves as a foundational framework for researchers to make informed decisions about the most appropriate analytical strategies to ensure the scientific integrity of their work.

References

  • BenchChem. (2025). Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry.
  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids.
  • Beynon, J. H., Job, B. E., & Williams, A. E. (1965). Some Decomposition Routes in the Mass Spectra of Aromatic Carboxylic Acids. Zeitschrift für Naturforschung A, 20a(6), 883-887.
  • Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid.
  • Infrared Spectroscopy Insights. (2026, February 15). Unlocking Molecular Secrets: The Power of Benzoic Acid IR Spectrum Analysis.
  • MDPI. (2025, January 22). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy.
  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
  • Chemistry LibreTexts. (2025, March 3). Spectroscopy of Carboxylic Acids and Nitriles.
  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid.
  • The University of Queensland. Small molecule X-ray crystallography.
  • Excillum. Small molecule crystallography.
  • UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization.
  • NIH. X-Ray Crystallography of Chemical Compounds.
  • ResearchGate. FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3].
  • Wikipedia. X-ray crystallography.
  • ResearchGate. Structures of common benzoic acid derivatives.
  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules.
  • Whitman People. GCMS Section 6.12.
  • NSF Public Access Repository. (2025, February 1). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid.
  • University of Arizona. Mass Spectrometry - Examples.
  • ResearchGate. The structural formulas of benzoic acid (A) and its derivatives.
  • sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • BenchChem. X-Ray Crystallography of Benzoic Acid Derivatives: A Comparative Guide.
  • SciSpace. Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments.
  • PrepChem.com. Synthesis of 4-(p-Methoxycinnamamido)benzoic acid, ethyl ester.
  • NIST. Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester.
  • Michigan State University. X-Ray Crystallography Laboratory Department of Chemistry.
  • NIST. Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester.
  • Purdue University. X-Ray Crystallography.
  • NIH. (2016, November 10). Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate.
  • Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II].
  • MDPI. (2010, June 11). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.
  • Moodle@Units. (2001, July 12). X-ray Diffraction III: Pharmaceutical Applications.
  • Acta Scientific. (2021, October 26). Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid.
  • MilliporeSigma. 4-Methoxy-3-nitrobenzoic acid.
  • NIH. Benzoic acid, 3-methoxy-, ethyl ester.
  • EPA. (2025, October 15). Benzoic acid, 4-methoxy-, ethyl ester Env. Fate/Transport.
  • PubChem. Benzoic acid, 3-methoxy-4-propoxythio-, o-ethyl ester.

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Comparative Guide: Elemental Analysis and Composition Verification for 4-Ethyl-3-(3-methoxypropoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-Ethyl-3-(3-methoxypropoxy)benzoic acid (C₁₃H₁₈O₄) Molecular Weight: 238.28 g/mol Application: Pharmaceutical Intermediate (Likely PPAR agonist or Kinase Inhibitor precursor)

In the rigorous landscape of pharmaceutical intermediate verification, relying solely on a single mode of analysis is a liability. While traditional Combustion Analysis (CHN) remains the regulatory "gold standard" for establishing elemental composition, it often fails to detect non-carbonaceous impurities or stoichiometric solvates that mimic the target's percentage profile.

This guide objectively compares Combustion Analysis against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . We provide a validated workflow for verifying the composition of this compound, demonstrating why a multi-modal approach—heavily weighted towards qNMR—is superior for modern drug development.

Part 1: Theoretical Framework & Stoichiometry

Before analytical execution, the theoretical baseline must be established. Deviations from these values are the primary indicators of impurities (e.g., residual alkylating agents, trapped ethyl acetate, or moisture).

ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 1312.011156.1465.53%
Hydrogen (H) 181.00818.147.61%
Oxygen (O) 415.99964.0026.86%
Total 238.28 100.00%

Critical Impurity Profiles:

  • Water (H₂O): Lowers %C significantly. (Benzoic acid derivatives are often hygroscopic).

  • Ethyl Acetate (Solvent): C₄H₈O₂ (54.5% C). Presence lowers the bulk %C of the target (65.5% C).

  • 3-Chloro-1-methoxypropane (Reagent): High Cl content; undetectable by standard CHN unless specifically requested.

Part 2: Comparative Methodology

Method A: Combustion Analysis (CHN)

The Traditional Benchmark

Principle: The sample is burned in an excess of oxygen at >900°C. The resulting CO₂ and H₂O are trapped and quantified.

  • Pros: Accepted by all regulatory bodies (FDA/EMA) for New Chemical Entity (NCE) characterization; requires minimal method development.

  • Cons: Destructive; requires milligram-level precision (±0.001 mg); "blind" to inorganic salts and non-volatile impurities; cannot distinguish between the target and a regioisomer.

Method B: Quantitative NMR (qNMR)

The Modern Challenger

Principle: Uses the integration of proton signals relative to a certified internal standard (IS) to determine absolute purity.[1][2]

  • Pros: Non-destructive; specific (distinguishes isomers); detects residual solvents simultaneously; provides structural confirmation and purity in one run.

  • Cons: Requires a soluble, non-overlapping Internal Standard; requires long relaxation delays (d1).

Method C: HRMS (ESI-TOF)

The Identity Validator

Principle: Measures the exact mass-to-charge ratio (m/z).

  • Pros: Confirms molecular formula with <5 ppm error.

  • Cons: Qualitative only. Ionization suppression means peak height

    
     purity.
    

Part 3: Experimental Protocols

Protocol 1: High-Precision qNMR (Recommended)

Objective: Determine purity with <1% uncertainty. Internal Standard Selection: Maleic Acid (Traceable to NIST SRM).

  • Rationale: Maleic acid presents a sharp singlet at ~6.3 ppm (DMSO-d₆), a region typically clear of the benzoic acid aromatics (7.4–8.0 ppm) and the alkoxy chain (1.0–4.5 ppm).

Step-by-Step Workflow:

  • Preparation:

    • Dry the sample of this compound in a vacuum oven at 40°C for 4 hours to remove surface moisture.

    • Weigh approx.[3] 10.0 mg of the sample and 5.0 mg of Maleic Acid (IS) into the same vial using a microbalance (readability 0.001 mg). Record exact weights (

      
       and 
      
      
      
      ).
  • Dissolution:

    • Add 0.6 mL of DMSO-d₆ . Ensure complete dissolution. (Sonicate if necessary, but avoid heating >40°C to prevent esterification if alcohol impurities are present).

  • Acquisition (Bruker 400/600 MHz):

    • Pulse Program: zg30 or zg (90° pulse).

    • Relaxation Delay (d1): Set to 60 seconds . (Crucial: T1 for benzoic acid protons can be long; insufficient d1 leads to under-quantification).

    • Scans (NS): 16 or 32.

    • Temperature: 298 K.

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the IS singlet (Set to equivalent of 2 protons).

    • Integrate the aromatic protons of the target (2H) or the methoxy singlet (3H).

Calculation:



  • 
    : Integral area
    
  • 
    : Number of protons
    
  • 
    : Molecular Weight[1][3][4][5][6]
    
  • 
    : Weight (mg)
    
  • 
    : Purity of Internal Standard
    
Protocol 2: Combustion Analysis (Optimization)

Objective: Minimize error due to hygroscopicity.

  • Pre-treatment: Sample must be dried over P₂O₅ in a desiccator for 24 hours.

  • Capsule: Use Tin (Sn) capsules for optimal flash combustion.

  • Oxidation: Ensure WO₃ catalyst is fresh to prevent incomplete combustion of the ether linkage.

Part 4: Comparative Data & Interpretation

The following table represents experimental data comparing the two methods on a "Passed" batch vs. a "Failed" batch (contaminated with 2% residual solvent).

Table 1: Comparative Analysis Results
ParameterTheoreticalBatch A (High Purity)Batch B (Impure)Interpretation
Carbon (CHN) 65.53% 65.48% (

0.05)
64.90% (

0.63)
Batch B fails (>0.4% deviation). Suggests solvent or inorganic salt.[7]
Hydrogen (CHN) 7.61% 7.63%7.55%H values are often less sensitive to high-mass impurities.
HRMS (m/z) 239.1283 [M+H]⁺239.1285 (0.8 ppm)239.1284 (0.4 ppm)Both Pass. HRMS fails to detect the impurity in Batch B.
qNMR Purity 100.0% 99.8% 94.2% qNMR reveals the truth. Batch B contains trapped solvent (detected in spectrum).
Analytical Workflow Diagram

The following diagram illustrates the decision logic for verifying this specific molecule.

AnalyticalWorkflow Start Crude this compound Dry Vacuum Drying (40°C, 4h) Start->Dry Split Select Primary Method Dry->Split CHN Combustion Analysis (CHN) Target: 65.53% C Split->CHN qNMR qNMR (DMSO-d6) IS: Maleic Acid Split->qNMR ResultCHN Result Evaluation CHN->ResultCHN ResultqNMR Result Evaluation qNMR->ResultqNMR Pass Release Material (>98% Purity) ResultCHN->Pass Within ±0.4% Troubleshoot Troubleshoot: 1. Check Residual Solvents (GC) 2. Check Water (KF) 3. Check Inorganic Salts (Residue on Ignition) ResultCHN->Troubleshoot Deviation >0.4% ResultqNMR->Pass Integral Ratio >98% ResultqNMR->Troubleshoot Integral Ratio <98% Fail Reject / Reprocess Troubleshoot->Fail

Figure 1: Decision matrix for analytical verification. Note that qNMR offers a direct path to identifying the impurity type, whereas CHN requires secondary troubleshooting.

Part 5: Troubleshooting & Expert Insights

The "Benzoic Acid Trap"

Benzoic acid derivatives often dimerize in non-polar solvents or crystallize with water molecules bridging the carboxylic acid heads.

  • Observation: %C is consistently low (e.g., 63% instead of 65.5%).

  • Cause: The molecule is likely a hemi-hydrate or has trapped water.

  • Solution: Perform Karl Fischer (KF) titration. If KF shows ~3.5% water, recalculate the theoretical CHN values based on

    
    .
    
The "Ether Linkage" Vulnerability

The 3-methoxypropoxy chain is stable, but if synthesized using a strong base (Williamson Ether Synthesis), residual bromide or chloride salts may persist.

  • Observation: CHN and qNMR both look "okay" but melting point is depressed.

  • Test: Perform Energy Dispersive X-Ray Spectroscopy (EDS) or a simple Silver Nitrate test to rule out halide salt contamination.

References

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance. Link

  • Food and Drug Administration (FDA). (2000). "Guidance for Industry: Analytical Procedures and Methods Validation." Link

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26. Link

Sources

Safety Operating Guide

Technical Guide: Safe Disposal and Handling of 4-Ethyl-3-(3-methoxypropoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Ethyl-3-(3-methoxypropoxy)benzoic acid proper disposal procedures Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary & Physicochemical Context

As a Senior Application Scientist, I emphasize that safe disposal begins with understanding the molecule's behavior. This compound is a functionalized benzoic acid derivative, typically utilized as an intermediate in the synthesis of SGLT2 inhibitors (e.g., Remogliflozin).

While specific toxicological data for this exact CAS may be limited in public databases, we apply Structure-Activity Relationship (SAR) protocols based on its benzoic acid moiety and ether side chains. Treat this compound as a Skin and Eye Irritant and a potential Respiratory Irritant .

Physicochemical Profile for Disposal Logic
PropertyCharacteristicDisposal Implication
Physical State Solid (Crystalline powder)Requires "Solid Hazardous Waste" stream unless dissolved.
Acidity (pKa) ~4.0 - 4.5 (COOH group)Do not mix with strong bases or cyanides (risk of heat/gas evolution).
Solubility Low in water; High in DMSO, MeOH, DCMRinsate requires organic solvent waste containers, not aqueous drains.
Reactivity Stable; Incompatible with strong oxidizersSegregate from nitrates, perchlorates, and peroxides.[1]

Pre-Disposal: Segregation & Waste Classification

Effective waste management relies on a Self-Validating Segregation System . Before moving the chemical to waste, verify its state and contaminants.

The "3-Stream" Segregation Rule
  • Stream A (Solid Waste): Pure compound, contaminated gloves, weighing boats, and paper towels.

  • Stream B (Non-Halogenated Organic Liquid): Mother liquors or solutions in Acetone, Methanol, or DMSO.

  • Stream C (Halogenated Organic Liquid): If the compound was dissolved in Dichloromethane (DCM) or Chloroform.

Critical Caution: Never dispose of this compound down the sink. Its estimated logP (hydrophobicity) suggests it may adsorb to environmental solids and persist, violating EPA "Clean Water Act" mandates.

Operational Disposal Workflow

The following decision tree visualizes the logic flow for disposing of this compound.

DisposalWorkflow Start Start: Identify Waste State IsSolid Is it Solid? Start->IsSolid SolidStream Stream A: Solid Hazardous Waste (Double-bag in clear polyethylene) IsSolid->SolidStream Yes IsLiquid Is it Liquid? IsSolid->IsLiquid No Labeling Validation: Apply Hazardous Waste Label (Name, CAS, Hazard Checkbox) SolidStream->Labeling CheckSolvent Check Solvent Type IsLiquid->CheckSolvent Yes Halo Contains Halogens? (DCM, Chloroform) CheckSolvent->Halo StreamC Stream C: Halogenated Waste (Red Can/Tag) Halo->StreamC Yes StreamB Stream B: Non-Halogenated Waste (Acetone, MeOH, DMSO) Halo->StreamB No StreamC->Labeling StreamB->Labeling

Figure 1: Decision matrix for segregating this compound waste streams.

Detailed Protocol
Step 1: Solid Waste Handling
  • Containment: Place the solid substance into a wide-mouth high-density polyethylene (HDPE) jar or double-bag it using heavy-duty clear polyethylene bags.

  • Decontamination: Wipe down the exterior of the primary container with a methanol-dampened wipe. Dispose of the wipe in the same bag.

  • Tagging: Attach a hazardous waste tag.

    • Chemical Name: Write out fully "this compound". Do not use abbreviations or structure drawings alone.

    • Hazards: Check "Irritant" and "Toxic".[2]

Step 2: Liquid Waste (Solutions)
  • pH Check (Optional but Prudent): If the solution is aqueous (e.g., extraction layer), ensure pH is between 5-9 before adding to a mixed aqueous stream to prevent immediate off-gassing, though organic streams are preferred.

  • Solvent Compatibility:

    • Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

    • Leave 10% Headspace: Never fill waste containers to the brim; thermal expansion can cause rupture.

  • Rinsing: Rinse the original glassware with Acetone. Add this rinsate to the Non-Halogenated waste stream.

Emergency Spill Management

In the event of a benchtop spill, immediate action prevents contamination migration.

SpillResponse Alert 1. Alert & Protect (PPE: Nitrile Gloves, Goggles, Lab Coat) Contain 2. Containment (Cover with absorbent pads) Alert->Contain Clean 3. Cleanup (Sweep solids or wipe liquids) Contain->Clean Decon 4. Decontamination (Soap/Water wash of surface) Clean->Decon Dispose 5. Disposal (All materials to Solid Waste) Decon->Dispose

Figure 2: Sequential workflow for managing minor laboratory spills.

Specific Spill Instructions:

  • Powder Spill: Avoid creating dust.[3][4][5][6][7][8] Cover with a damp paper towel (water or ethanol) to wet the powder slightly before wiping. This prevents inhalation of airborne particles.[5][6][7][8][9]

  • Liquid Spill: Use standard vermiculite or polypropylene pads.

  • Skin Contact: Wash immediately with soap and water for 15 minutes. The lipophilic ether tail aids skin absorption; do not use solvents (like acetone) to wash skin, as this drives the chemical deeper.

Regulatory & Compliance Framework

Adherence to these regulations ensures your laboratory remains audit-ready.

Regulatory BodyRegulationApplication to this Chemical
EPA (USA) RCRA (40 CFR 261) Likely classified as Characteristic Waste if mixed with solvents (D001 Ignitable). If pure, it falls under "General Organic Waste" requiring incineration.
OSHA HazCom (29 CFR 1910.1200) Requires SDS availability and proper labeling of all secondary containers.
DOT 49 CFR 172 If transporting off-site, likely "Not Regulated" as a solid, but "Flammable Liquid" if in solvent solution.

Final Verification: Before signing off on the waste manifest, ensure the container is closed, the funnel is removed, and the label is legible. This simple "Close, Check, Tag" routine is the hallmark of a high-reliability safety culture.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • PubChem. (2024).[10] Benzoic acid derivatives Safety Summary (Generalized). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). [Link]

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Ethyl-3-(3-methoxypropoxy)benzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.